(R)-alpha-benzhydryl-proline-HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEQMVGYYDKOED-GMUIIQOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of (R)-alpha-benzhydryl-proline-HCl: A Technical Guide
Introduction
(R)-alpha-benzhydryl-proline-HCl is a chiral, alpha-substituted derivative of the amino acid proline. As a specialized amino acid, it holds potential for applications in peptide synthesis, organocatalysis, and as a building block for novel pharmaceutical agents. The precise three-dimensional structure is critical for its function and reactivity. This technical guide provides a comprehensive overview of the methodologies used to elucidate the structure of this compound.
It is important to note that while this compound is commercially available, detailed public scientific literature on its comprehensive structure elucidation is scarce. Therefore, this guide will focus on the established analytical techniques and provide expected data based on the known spectroscopic characteristics of proline and its derivatives. This document serves as a roadmap for researchers and scientists in drug development for the characterization of this and similar novel compounds.
Proposed Chemical Structure and Physicochemical Properties
Based on its chemical name and molecular formula (C18H20ClNO2), the proposed structure of this compound is presented below. The molecule consists of a proline ring with a benzhydryl (diphenylmethyl) group at the alpha-carbon. The hydrochloride salt form indicates that the secondary amine of the pyrrolidine ring is protonated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1049728-69-9 | [1] |
| Molecular Formula | C18H20ClNO2 | [2] |
| Molecular Weight | 317.81 g/mol | [2] |
| Stereochemistry | (R) at the alpha-carbon | Inferred from name |
Spectroscopic Characterization
The elucidation of the molecular structure heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -COOH and -NH₂⁺-).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the proton signals, determine their multiplicity (singlet, doublet, triplet, multiplet), and measure coupling constants. Correlate proton and carbon signals using 2D NMR data to assemble the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts in D₂O
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CH | 7.2 - 7.5 (m, 10H) | 125 - 140 | Multiple signals for the two phenyl rings. |
| Benzhydryl CH | ~4.5 (s, 1H) | ~60 | Singlet, as it has no adjacent protons. |
| Proline β-CH₂ | 1.9 - 2.4 (m, 2H) | ~30 | |
| Proline γ-CH₂ | 1.8 - 2.1 (m, 2H) | ~25 | |
| Proline δ-CH₂ | 3.1 - 3.4 (m, 2H) | ~48 | |
| Proline α-C | - | ~70 | Quaternary carbon, no attached proton. |
| Carboxyl C=O | - | ~175 | |
| NH₂⁺ | ~9-11 (broad s, 2H) | - | Appears as a broad singlet, exchangeable with D₂O. |
| COOH | ~12-13 (broad s, 1H) | - | Appears as a broad singlet, exchangeable with D₂O. |
Note: These are estimated values based on analogous structures like L-proline hydrochloride and benzyl-substituted prolines. Actual values may vary based on experimental conditions.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| N-H stretch (Ammonium) | 3200 - 2800 | Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic acid) | 1730 - 1700 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| N-H bend (Ammonium) | 1600 - 1500 | Medium |
Note: These are typical ranges for the specified functional groups.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method ideal for polar molecules like amino acids.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
Predicted Mass Spectrum Data:
-
Molecular Ion: In positive mode ESI-MS, the expected molecular ion would correspond to the free base (C18H19NO2). The protonated molecule [M+H]⁺ would have an m/z of 282.15.
-
Key Fragments: Expect to see fragmentation corresponding to the loss of the carboxyl group (-45 Da) and fragmentation of the benzhydryl group.
Synthesis and Stereochemistry
The synthesis of this compound would likely involve the stereoselective alkylation of an (R)-proline derivative. A plausible synthetic workflow is outlined below.
Experimental Protocol: General Synthesis
-
Protection: The carboxylic acid and the secondary amine of (R)-proline are protected. For example, the amine can be protected as a Boc group and the acid as a methyl or ethyl ester.
-
Enolate Formation: The protected proline derivative is treated with a strong base, such as Lithium Diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral lithium enolate.
-
Alkylation: The enolate is then reacted with benzhydryl bromide (bromodiphenylmethane). The bulky protecting group on the nitrogen and the chiral center of the proline are expected to direct the incoming benzhydryl group to achieve the desired stereochemistry.
-
Deprotection: The protecting groups are removed under acidic conditions, which would also form the hydrochloride salt.
-
Purification: The final product is purified by recrystallization or chromatography.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the chiral centers.
Conclusion
The structure elucidation of this compound requires a systematic application of modern analytical techniques. While specific experimental data for this compound is not widely published, the methodologies described in this guide provide a robust framework for its characterization. Through a combination of NMR spectroscopy, IR spectroscopy, mass spectrometry, and ultimately X-ray crystallography, the precise chemical structure and stereochemistry can be unequivocally determined, paving the way for its application in research and development.
References
- 1. 1049728-69-9 | this compound | Next Peptide [nextpeptide.com]
- 2. This compound CAS#: [amp.chemicalbook.com]
- 3. L-Proline hydrochloride | 7776-34-3 | Benchchem [benchchem.com]
- 4. Proline benzyl ester hydrochloride | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (R)-alpha-Benzhydryl-proline-HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible synthetic pathway for (R)-alpha-benzhydryl-proline-HCl, a valuable chiral building block in pharmaceutical research. The synthesis involves a four-step sequence commencing with commercially available L-proline. The key strategic elements of this pathway include the protection of the amine and carboxylic acid functionalities, diastereoselective introduction of the benzhydryl group at the α-position, and subsequent deprotection to yield the final hydrochloride salt.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through the following four principal steps:
-
Protection of L-proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified to its methyl ester.
-
Diastereoselective α-Benzhydrylation: The N-Boc-L-proline methyl ester is converted to its enolate and subsequently alkylated with benzhydryl bromide. This step is crucial for establishing the desired (R)-configuration at the α-carbon.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Deprotection and Hydrochloride Salt Formation: The N-Boc protecting group is removed under acidic conditions, which concurrently affords the final product as its hydrochloride salt.
The overall synthetic scheme is depicted in the following diagram:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-L-proline methyl ester
This initial step involves the protection of the amine and carboxylic acid functionalities of L-proline to prevent unwanted side reactions in the subsequent alkylation step.
Methodology:
-
N-Boc Protection: To a solution of L-proline (1.0 eq) in dichloromethane (CH2Cl2), triethylamine (Et3N, 1.2 eq) is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) is added portion-wise. The reaction is stirred for 2.5 hours at room temperature.[1] The reaction mixture is then washed sequentially with a saturated aqueous solution of citric acid, saturated aqueous sodium chloride, and water. The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield N-Boc-L-proline as a white solid.
-
Methyl Esterification: The crude N-Boc-L-proline is dissolved in methanol (MeOH). The solution is cooled to 0 °C, and thionyl chloride (SOCl2, 1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-proline methyl ester as a colorless oil.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| L-Proline | 115.13 | 1.0 | (user defined) |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | (calculated) |
| Triethylamine | 101.19 | 1.2 | (calculated) |
| Thionyl chloride | 118.97 | 1.2 | (calculated) |
| Dichloromethane | 84.93 | - | (solvent) |
| Methanol | 32.04 | - | (solvent) |
Table 1: Reagents for the synthesis of N-Boc-L-proline methyl ester.
Step 2: Diastereoselective Synthesis of N-Boc-(R)-alpha-benzhydryl-proline methyl ester
This is the critical stereochemistry-determining step. The enolate of N-Boc-L-proline methyl ester is generated and subsequently alkylated with benzhydryl bromide. The stereochemical outcome is directed by the bulky N-Boc group, which favors the attack of the electrophile from the face opposite to the Boc group, leading to the desired (R)-configuration at the α-carbon.
Methodology:
-
A solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of benzhydryl bromide (Ph2CHBr, 1.2 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Boc-(R)-alpha-benzhydryl-proline methyl ester.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| N-Boc-L-proline methyl ester | 229.28 | 1.0 | (user defined) |
| Lithium diisopropylamide | 107.12 | 1.1 | (calculated) |
| Benzhydryl bromide | 247.13 | 1.2 | (calculated) |
| Tetrahydrofuran | 72.11 | - | (solvent) |
Table 2: Reagents for the diastereoselective benzhydrylation.
Step 3: Hydrolysis of N-Boc-(R)-alpha-benzhydryl-proline methyl ester
The methyl ester is hydrolyzed to the free carboxylic acid in this step.
Methodology:
-
To a solution of N-Boc-(R)-alpha-benzhydryl-proline methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), lithium hydroxide (LiOH, 1.5 eq) is added.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the THF is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 2-3 with a 1 M aqueous solution of hydrochloric acid (HCl).
-
The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-(R)-alpha-benzhydryl-proline as a white solid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| N-Boc-(R)-alpha-benzhydryl-proline methyl ester | 395.50 | 1.0 | (user defined) |
| Lithium hydroxide | 23.95 | 1.5 | (calculated) |
| Tetrahydrofuran | 72.11 | - | (solvent) |
| Water | 18.02 | - | (solvent) |
Table 3: Reagents for the ester hydrolysis.
Step 4: Deprotection and Formation of this compound
The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt.
Methodology:
-
N-Boc-(R)-alpha-benzhydryl-proline (1.0 eq) is dissolved in anhydrous 1,4-dioxane.
-
The solution is cooled to 0 °C, and hydrogen chloride gas (HCl) is bubbled through the solution for 15-20 minutes, or a solution of HCl in dioxane (e.g., 4 M) is added.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white crystalline solid. The product can be further purified by recrystallization if necessary.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| N-Boc-(R)-alpha-benzhydryl-proline | 381.47 | 1.0 | (user defined) |
| Hydrogen chloride | 36.46 | excess | (as gas or solution) |
| 1,4-Dioxane | 88.11 | - | (solvent) |
| Diethyl ether | 74.12 | - | (for trituration) |
Table 4: Reagents for N-Boc deprotection and HCl salt formation.
Quantitative Data Summary
| Step | Product | Theoretical Yield (g) | Typical Reported Yield (%) | Purity (by HPLC/NMR) |
| 1 | N-Boc-L-proline methyl ester | (calculated based on starting L-proline) | >95% | >98% |
| 2 | N-Boc-(R)-alpha-benzhydryl-proline methyl ester | (calculated based on starting ester) | 60-75% (diastereomeric excess >95%) | >98% |
| 3 | N-Boc-(R)-alpha-benzhydryl-proline | (calculated based on starting ester) | >90% | >98% |
| 4 | This compound | (calculated based on starting N-Boc acid) | >95% | >99% |
Table 5: Summary of expected yields and purity for each synthetic step.
Conclusion
The described synthetic pathway provides a robust and efficient method for the preparation of this compound. The key to this synthesis is the highly diastereoselective alkylation of the N-Boc-L-proline methyl ester enolate. The subsequent hydrolysis and deprotection steps are standard transformations that proceed in high yields. This guide provides the necessary detailed protocols and quantitative data to enable researchers to successfully synthesize this important chiral building block for applications in drug discovery and development. Careful execution of the experimental procedures and appropriate analytical characterization at each step are crucial for obtaining the final product in high yield and purity.
References
A Technical Guide to (R)-α-Benzhydryl-proline-HCl and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (R)-α-Benzhydryl-proline-HCl, a chiral organocatalyst, and its closely related, extensively studied analog, (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol. It covers their physicochemical properties, applications in asymmetric synthesis, and detailed experimental protocols.
Introduction and Core Concepts
(R)-α-Benzhydryl-proline-HCl belongs to a class of chiral proline-derived organocatalysts.[1][2] These molecules are pivotal in modern organic chemistry, particularly in the field of asymmetric synthesis, where the goal is to selectively produce one of two enantiomers of a chiral molecule. The benzhydryl group, with its bulky diphenylmethyl structure, provides significant steric hindrance, which is crucial for inducing high levels of stereoselectivity in chemical reactions.
While (R)-α-Benzhydryl-proline-HCl itself is a specific cataloged compound, the foundational research and a broader range of applications are often associated with its structural analog, (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, also known as (R)-Diphenylprolinol.[3][4][5] This guide will focus on the properties of the specified HCl salt and draw upon the extensive applications of the closely related prolinol derivative to illustrate its utility.
These catalysts are particularly valued for their role in preparing chiral building blocks for the pharmaceutical industry. For instance, (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is used as a reagent in the synthesis of the antidepressant (S)-duloxetine and for the preparation of Corey-Bakshi-Shibata (CBS) catalysts.[6]
Physicochemical Properties
The quantitative data for (R)-α-Benzhydryl-proline-HCl and its related free base, (R)-Diphenylprolinol, are summarized below. This allows for a clear comparison of their fundamental properties.
| Property | (R)-α-Benzhydryl-proline-HCl | (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol |
| Molecular Formula | C₁₈H₂₀ClNO₂[1][2] | C₁₇H₁₉NO[3][5][7][8] |
| Molecular Weight | 317.81 g/mol [1][2] | 253.34 g/mol [7][8][9] |
| CAS Number | 1049728-69-9[1] | 22348-32-9[4][5][7] |
| Appearance | Not specified | White to faintly yellow crystalline powder[4][6] |
| Melting Point | Not specified | 77-80 °C[3][4][7] |
| Optical Activity | Not specified | [α]20/D +69° (c=3 in chloroform)[4][7] |
Experimental Protocols
The primary application of this class of compounds is as organocatalysts in asymmetric reductions of prochiral ketones. Below is a representative protocol adapted from established methodologies for the borane-mediated asymmetric reduction of a ketone using a chiral catalyst.
Objective: To synthesize a chiral secondary alcohol from a prochiral ketone with high enantioselectivity using an in-situ generated oxazaborolidine catalyst derived from (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol.
Materials:
-
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane dimethyl sulfide complex (BMS)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1N)
-
Sodium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 eq.) in anhydrous THF.
-
To this solution, add BMS (0.1 eq.) dropwise at room temperature.
-
Stir the mixture for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
In a separate flask, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly add the prepared catalyst solution to the ketone solution.
-
Add BMS (0.6 eq.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1N HCl to the residue and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral alcohol.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Characterize the final product using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an organocatalyzed asymmetric reduction, from catalyst preparation to final product analysis.
Caption: General workflow for an organocatalyzed asymmetric ketone reduction.
References
- 1. 1049728-69-9 | (R)-alpha-benzhydryl-proline-HCl | Next Peptide [nextpeptide.com]
- 2. This compound CAS#: [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. (R)-(+)-α,α-Diphenylprolinol CAS 22348-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol 98 22348-32-9 [sigmaaldrich.com]
- 8. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (R)- | C17H19NO | CID 7045371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-(+)-alpha,alpha-Diphenylprolinol, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Spectroscopic Data of (R)-alpha-Benzhydryl-proline-HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (R)-alpha-benzhydryl-proline-HCl. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on spectral information from structurally similar compounds, including proline derivatives and benzhydryl-containing molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Aromatic-H (Benzhydryl) | 7.20 - 7.50 | Multiplet | - | 10 protons from the two phenyl rings. |
| Methine-H (Benzhydryl) | 5.00 - 5.50 | Singlet | - | The single proton on the carbon connecting the two phenyl rings. |
| α-H (Proline) | 3.00 - 3.40 | Multiplet | - | The proton on the alpha-carbon of the proline ring. |
| δ-CH₂ (Proline) | 2.80 - 3.20 | Multiplet | - | The two protons on the delta-carbon of the proline ring. |
| β-CH₂ and γ-CH₂ (Proline) | 1.80 - 2.40 | Multiplet | - | The four protons on the beta and gamma carbons of the proline ring. |
| N-H (Proline) | 9.00 - 11.00 | Broad Singlet | - | The acidic proton on the nitrogen, likely broadened by exchange. |
| O-H (Carboxylic Acid) | 10.00 - 12.00 | Broad Singlet | - | The acidic proton of the carboxylic acid, likely broadened by exchange. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 170.0 - 175.0 | Carboxylic acid carbon of the proline moiety. |
| Quaternary Aromatic (Benzhydryl) | 135.0 - 145.0 | The two carbons in the phenyl rings directly attached to the methine carbon. |
| Aromatic C-H (Benzhydryl) | 125.0 - 130.0 | The ten CH carbons of the two phenyl rings. |
| Methine (Benzhydryl) | 65.0 - 75.0 | The carbon connecting the two phenyl rings. |
| α-C (Proline) | 58.0 - 62.0 | The alpha-carbon of the proline ring. |
| δ-C (Proline) | 45.0 - 50.0 | The delta-carbon of the proline ring. |
| β-C and γ-C (Proline) | 20.0 - 35.0 | The beta and gamma carbons of the proline ring. |
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Broad absorption due to hydrogen bonding. |
| N-H Stretch (Ammonium) | 2400 - 2800 | Broad, Multiple Bands | Characteristic of a secondary amine hydrochloride. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Sharp | Aromatic C-H stretching vibrations. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching of the proline ring and benzhydryl methine. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Carbonyl stretch of the carboxylic acid. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak, Multiple Bands | Aromatic ring skeletal vibrations. |
| C-N Stretch | 1100 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Notes |
| 282.1494 | [M+H]⁺ | Predicted exact mass of the protonated molecule (C₁₈H₂₀NO₂⁺). |
| 167.0841 | [M - C₁₂H₁₀]⁺ | Loss of the benzhydryl group. |
| 115.0633 | [Proline]⁺ | Fragmentation leading to the proline cation. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
-
-
Instrumentation and Data Acquisition :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Standard acquisition parameters for temperature (298 K) and pulse sequences should be used.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile/water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
-
Instrumentation and Data Acquisition :
-
Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and observe the characteristic daughter ions.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the characterization of this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Caption: Logical relationship between analytical techniques and the structural information derived for characterization.
(R)-alpha-benzhydryl-proline-HCl solubility profile
An In-Depth Technical Guide to the Solubility Profile of (R)-alpha-benzhydryl-proline-HCl
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a proline derivative of interest in pharmaceutical research and development. A thorough understanding of its solubility profile is critical for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility profile, based on established international guidelines. Furthermore, a qualitative solubility prediction is presented based on the molecular structure and the properties of analogous compounds. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments and make informed decisions in their drug development processes.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1049728-69-9 | [1] |
| Molecular Formula | C18H20ClNO2 | [2] |
| Molecular Weight | 317.81 g/mol | [2] |
Predicted Solubility Profile
While specific experimental data on the solubility of this compound is not extensively available in the public domain, a qualitative prediction can be made based on its chemical structure. The molecule consists of a polar proline core and a large, non-polar benzhydryl group, and it is in the form of a hydrochloride salt.
-
Aqueous Solubility: The hydrochloride salt form generally enhances water solubility. However, the large, hydrophobic benzhydryl group is expected to significantly counteract this effect, likely resulting in low aqueous solubility. The pH of the aqueous medium will play a crucial role; solubility is expected to be higher in acidic conditions where the amine is protonated.
-
Organic Solvent Solubility: The presence of the benzhydryl group suggests good solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents and chlorinated solvents, and potentially in some polar protic solvents. Its solubility in non-polar solvents is likely to be moderate to low.
A predicted qualitative solubility profile is presented in Table 2. It is important to note that these are predictions and must be confirmed by experimental data.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrochloride salt and proline core contribute to solubility, but the large hydrophobic benzhydryl group is dominant. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate both the ionic and the large organic parts of the molecule. |
| Non-Polar | Toluene, Hexane | Low | The molecule possesses significant polarity from the proline and hydrochloride components, making it less compatible with non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with some polarity. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method recommended by the World Health Organization (WHO) and the United States Pharmacopeia (USP).[1][3][4][5]
Materials and Equipment
-
This compound (analytical grade)
-
Solvents of interest (HPLC grade)
-
Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4 as a minimum for aqueous profile)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Temperature-controlled orbital shaker
-
pH meter
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method for quantification)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the selected solvents or buffer solutions. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable syringe filter (ensure the filter material does not adsorb the compound).
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent or buffer by correcting the measured concentration for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
For aqueous solutions, plot the solubility as a function of pH to generate a pH-solubility profile.
-
Conclusion
References
Discovery and history of proline-based organocatalysts
An In-Depth Technical Guide to the Discovery and History of Proline-Based Organocatalysts
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, complementing traditional metal- and enzyme-based systems. Within this field, the simple amino acid L-proline has earned the moniker of the "simplest enzyme" for its remarkable ability to catalyze a wide array of asymmetric transformations with high stereoselectivity.[1][2] This technical guide chronicles the pivotal moments in the discovery and development of proline-based organocatalysts, details the mechanistic underpinnings of their reactivity, presents key performance data, and provides standardized experimental protocols.
The Genesis of Proline Catalysis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The origins of proline organocatalysis can be traced back to the early 1970s, long before the field was formally recognized. Two independent industrial research groups—one at Hoffmann-La Roche and the other at Schering AG—stumbled upon the same groundbreaking transformation.[3][4][5]
-
Zoltan Hajos and David Parrish (Hoffmann-La Roche): In their work, published and patented in 1974, they utilized a catalytic amount (3 mol%) of (S)-proline in dimethylformamide (DMF) to effect an intramolecular aldol cyclization of an achiral triketone.[1][3][6] This process yielded a bicyclic ketol, a key intermediate for steroid synthesis, with an impressive 93% enantiomeric excess (ee).[6]
-
Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert (Schering AG): Almost simultaneously in 1971, this group reported a similar proline-catalyzed intramolecular aldol reaction. Their modification, however, involved different reaction conditions (47 mol% (S)-proline, perchloric acid, acetonitrile at 80°C) and led to the conjugated enone product resulting from dehydration of the initial aldol adduct.[6]
This pioneering transformation, now collectively known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , was the first highly enantioselective organocatalytic reaction.[3][7][8] Despite its significance, the discovery remained largely unappreciated for nearly three decades, a latent breakthrough awaiting rediscovery.[1][3]
The Renaissance: Intermolecular Reactions and the Dawn of Modern Organocatalysis
The field of organocatalysis experienced a renaissance in the year 2000, sparked by the seminal work of Benjamin List, Richard A. Lerner, and Carlos F. Barbas III.[9][10] They extended the intramolecular HPESW reaction to a more general and highly valuable intermolecular variant.[8][9] Their publication in the Journal of the American Chemical Society described the first proline-catalyzed direct asymmetric intermolecular aldol reaction between acetone and a variety of aldehydes, achieving excellent yields and enantioselectivities.[11]
This breakthrough demonstrated the broad applicability of proline as a simple, inexpensive, non-toxic, and readily available catalyst for asymmetric C-C bond formation.[2][12] Shortly thereafter, the scope of proline catalysis was rapidly expanded by numerous research groups to include a diverse range of fundamental organic transformations:
-
Mannich Reactions: List and coworkers developed the first direct asymmetric three-component Mannich reaction of ketones, aldehydes, and amines.[13]
-
Michael Additions: Proline was found to catalyze the conjugate addition of ketones and aldehydes to nitroalkenes.[4][14]
-
Cross-Aldol Reactions of Aldehydes: The Macmillan group demonstrated that proline could catalyze the direct, enantioselective cross-aldol reaction between two different aldehydes, a significant challenge due to potential self-condensation.[3][15]
-
α-Amination and other α-Functionalizations: The catalytic cycle was adapted for the electrophilic amination, halogenation, and oxyamination of aldehydes and ketones.[4]
This explosion of research firmly established organocatalysis as a powerful tool in synthetic chemistry, with proline at its core.
The Catalytic Mechanism: An Enamine-Based Pathway
The efficacy and stereoselectivity of proline catalysis are explained by a well-established enamine-based mechanism, which mimics the strategy used by Class I aldolase enzymes.[8][9] The catalytic cycle involves several key steps.
Caption: The enamine catalytic cycle for proline-mediated reactions.
-
Enamine Formation: The secondary amine of proline condenses with the carbonyl group of a donor molecule (e.g., a ketone) to form a chiral enamine intermediate.[4]
-
Activation and Attack: The carboxylic acid group of the proline moiety acts as a Brønsted acid, activating the acceptor electrophile (e.g., an aldehyde) via hydrogen bonding. The enamine then performs a nucleophilic attack on the activated acceptor.[9]
-
Stereocontrol (Zimmerman-Traxler Model): The stereochemical outcome of the reaction is determined in this C-C bond-forming step. The reaction proceeds through a highly organized, six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[3][4] This model explains the high diastereoselectivity and enantioselectivity observed. The bulky substituent of the acceptor aldehyde preferentially occupies an equatorial position to minimize steric hindrance, and the enamine attacks from a specific face (e.g., the Re-face) dictated by the chirality of the proline catalyst.
-
Hydrolysis and Regeneration: The resulting iminium ion is hydrolyzed by water to release the final chiral product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[2]
Caption: Zimmerman-Traxler model for proline-catalyzed aldol addition.
Quantitative Data Summary
The following tables summarize the performance of proline and its derivatives in seminal catalytic asymmetric reactions.
Table 1: Proline-Catalyzed Intramolecular Aldol Reaction (HPESW Reaction)
| Donor/Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3) | DMF | RT | 20 | >90 | 93 | Hajos & Parrish, 1974[1][6] |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (47) | ACN/HClO₄ | 80 | - | - | >99 | Eder, Sauer & Wiechert, 1971[6] |
Table 2: Proline-Catalyzed Intermolecular Aldol Reactions
| Donor | Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Acetone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | RT | 4 | 68 | - | 76 | List, Lerner & Barbas, 2000[11] |
| Acetone | Isobutyraldehyde | (S)-Proline (20-30) | Acetone | RT | 24 | 97 | - | >99 | List et al., 2000 |
| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (10) | MeOH/H₂O | RT | 24 | 90 | 86:14 | 99 | Lattanzi et al., 2020[16] |
| Propionaldehyde | Isobutyraldehyde | (S)-Proline (20) | DMF | 4 | 26 | 82 | 24:1 | >99 | Northrup & MacMillan, 2002[15] |
Table 3: Proline-Catalyzed Intermolecular Mannich Reactions
| Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (35) | DMSO | 50 | - | 94 | List, 2000[13] |
| Cyclohexanone | Formaldehyde | p-Anisidine | (S)-Proline (10) | Dioxane | 99 | - | 96 | List et al., 2002 |
| Acetone | Isobutyraldehyde | p-Anisidine | (S)-Proline (35) | DMSO | 91 | - | >99 | List, 2000[13] |
Experimental Protocols
This section provides a representative experimental protocol for a proline-catalyzed intermolecular aldol reaction.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde (Adapted from Lattanzi et al., Catalysts 2020, 10, 649)[10][16]
Materials:
-
(S)-Proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (6.9 mg, 0.06 mmol, 20 mol%).
-
Add a solvent mixture of methanol (40 µL) and water (20 µL). Stir the mixture at room temperature until the catalyst dissolves.
-
Add 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1.0 equiv).
-
Add cyclohexanone (157 µL, 1.5 mmol, 5.0 equiv).
-
Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.
-
Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product.
-
Determine the enantiomeric excess by chiral stationary phase High-Performance Liquid Chromatography (CSP-HPLC).
Caption: General experimental workflow for a proline-catalyzed aldol reaction.
Conclusion and Outlook
The discovery and subsequent development of proline-based organocatalysis represent a paradigm shift in asymmetric synthesis.[17] From its serendipitous beginnings in industrial labs to its current status as a mainstay of the synthetic chemist's toolbox, proline has proven to be a uniquely powerful catalyst. Its low cost, environmental benignity, and operational simplicity align perfectly with the principles of green chemistry.
The foundational understanding of the enamine mechanism has paved the way for the rational design of second-generation proline derivatives, which offer enhanced reactivity, selectivity, and solubility.[18] Research continues to push the boundaries of organocatalysis, exploring new reaction manifolds, catalyst immobilization techniques for improved recyclability, and applications in complex molecule synthesis for the pharmaceutical and materials science industries.[19][20] The history of proline catalysis is a compelling narrative of how a simple, naturally occurring molecule can unlock immense synthetic potential.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Proline organocatalysis - Wikiwand [wikiwand.com]
- 6. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]
- 7. About: Hajos–Parrish–Eder–Sauer–Wiechert reaction [dbpedia.org]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 12. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin [mdpi.com]
- 20. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (R)-alpha-Benzhydryl-Proline Derivatives in Asymmetric Organocatalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-alpha-Benzhydryl-proline derivatives, particularly after conversion to their corresponding diarylprolinol silyl ethers, have emerged as powerful and versatile organocatalysts in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis, mechanism, and application of these catalysts in key carbon-carbon bond-forming reactions, including the asymmetric Michael addition and aldol reaction. Detailed experimental protocols for the synthesis of the active catalyst and its use in these transformations are provided, along with a comprehensive summary of their performance. The catalytic cycles and experimental workflows are illustrated through detailed diagrams to provide a clear understanding of the underlying principles of this catalytic system.
Introduction: From Proline Precursor to a Powerhouse Catalyst
While (R)-alpha-benzhydryl-proline-HCl itself is not typically the active catalytic species, it serves as a crucial precursor to a class of highly effective organocatalysts: (R)-diarylprolinol silyl ethers. The bulky benzhydryl (diphenylmethyl) group at the alpha-position of the proline scaffold plays a pivotal role in creating a well-defined chiral environment, enabling high levels of stereocontrol in a variety of organic transformations. The transformation from the proline acid to the corresponding diarylprolinol silyl ether is a key activating step, enhancing the catalyst's solubility in organic solvents and its ability to activate substrates through the formation of enamine or iminium ion intermediates.
These catalysts are particularly renowned for their ability to promote asymmetric Michael additions, aldol reactions, and Diels-Alder reactions, among others, yielding products with high diastereo- and enantioselectivity. Their operational simplicity, stability, and high efficiency make them attractive tools for the synthesis of complex chiral molecules, including pharmaceutical intermediates.
Synthesis of the Active Catalyst: (R)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
The conversion of (R)-alpha-benzhydryl-proline derivatives to the catalytically active diarylprolinol silyl ether is a critical step. The following protocol outlines a general and efficient method for this transformation.
Experimental Protocol: Synthesis of (S)-1,1-Diphenylprolinol Trimethylsilyl Ether
This protocol describes the synthesis of the (S)-enantiomer, and the same procedure can be applied to the (R)-enantiomer starting from (R)-proline.
Step 1: Synthesis of (S)-1,1-Diphenylprolinol
This procedure starts from the Boc-protected methyl ester of proline.
-
Reaction Setup: A 3-L, three-necked flask is fitted with a mechanical stirrer, a nitrogen inlet tube, and a Teflon-coated thermocouple.
-
Reagents: The flask is charged with (S)-diphenylprolinol sulfate (81.0 g, 0.268 mol), tetrahydrofuran (268 mL), and 2 M aqueous sodium hydroxide (268 mL).
-
Reaction: The mixture is stirred at 20–25°C until all the solid dissolves (approximately 0.5 hours). Toluene (1.1 L) is then added, and the mixture is aged for 0.5 hours.
-
Work-up: The two-phase mixture is filtered through a medium frit sintered glass funnel and partitioned. The organic phase is collected.
-
Isolation: The filtrate is concentrated by rotary evaporation (30 mmHg) to afford the impure product as an orange oil.
Step 2: Silylation to (S)-1,1-Diphenylprolinol Trimethylsilyl Ether [1]
-
Reaction Setup: An oven-dried 1-L, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a 50-mL pressure-equalizing addition funnel with a glass stopper. The flask is charged with a solution of (S)-1,1-diphenylprolinol (17.7 g, 70.0 mmol, 1.00 equiv) in dichloromethane (350 mL).
-
Reaction Conditions: The solution is cooled to -78 °C in a dry ice and acetone bath. Triethylamine (12.7 mL, 9.20 g, 91.0 mmol, 1.30 equiv) is added in one portion by syringe. Trimethylsilyl trifluoromethanesulfonate (16.5 mL, 20.2 g, 91.0 mmol, 1.30 equiv) is added dropwise via the addition funnel over 30 minutes. The reaction mixture is stirred and allowed to warm to 0 °C over 2 hours.
-
Work-up: The phases are separated, and the aqueous phase is extracted with dichloromethane (3 x 100 mL). The combined organic phases are dried over anhydrous sodium sulfate (15 g), then gravity filtered.
-
Purification: The filtrate is concentrated by rotary evaporation, and the crude product is purified by column chromatography (eluting with 60% diethyl ether/hexanes) to yield (S)-1,1-diphenylprolinol trimethylsilyl ether as a light yellow oil (77-78% yield).[1]
Core Applications in Organocatalysis
(R)-Diarylprolinol silyl ethers are workhorse catalysts for a range of asymmetric transformations. Below are detailed examples of their application in Michael additions and aldol reactions.
Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins is a powerful method for the construction of chiral γ-nitro aldehydes, which are versatile synthetic intermediates.
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | n-Pentanal | trans-β-Nitrostyrene | 3 | Benzoic Acid (3) | Water | 24 | 85 | 94:6 | 98 |
| 2 | n-Pentanal | trans-β-Nitrostyrene | 3 | Benzoic Acid (15) | Water | 24 | 92 | 95:5 | >99 |
| 3 | Propanal | trans-β-Nitrostyrene | 10 | - | Toluene | 1 | 82 | 95:5 | 99 |
| 4 | Propanal | (E)-2-(2-nitrovinyl)furan | 10 | - | Toluene | 1 | 91 | 96:4 | 99 |
| 5 | Propanal | (E)-1-nitro-2-phenylethene | 20 | p-Nitrophenol | Toluene | 24 | 95 | 95:5 | 99 |
-
Reaction Setup: To a solution of trans-β-nitrostyrene (154 mg, 1.0 mmol) and the (R)-diarylprolinol silyl ether catalyst (10 mol%) in toluene (2.0 mL) is added propanal (0.75 mL, 10 mmol).
-
Reaction: The resulting solution is stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction mixture is then directly purified by column chromatography on silica gel (hexane/ethyl acetate = 10/1) to afford the desired Michael adduct.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction. Diarylprolinol silyl ethers catalyze the reaction between ketones and aldehydes with high stereoselectivity.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | MeCN | 24 | 99 | 95:5 | 98 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 68 | - | 76 |
| 3 | Cyclohexanone | Benzaldehyde | 20 | MeCN | 48 | 90 | 93:7 | 96 |
| 4 | Acetone | Isobutyraldehyde | 30 | DMSO | 12 | 95 | - | 93 |
-
Reaction Setup: In a vial, 4-nitrobenzaldehyde (0.3 mmol) is dissolved in MeCN (6.0 mL).
-
Addition of Reagents: Cyclohexanone (1.5 mmol), water (0.9 mmol), benzoic acid (0.12 mmol), and the (R)-diarylprolinol silyl ether catalyst (0.06 mmol) are added sequentially.
-
Reaction: The reaction mixture is stirred at room temperature for the time indicated in the table.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
Mechanistic Insights and Visualizations
The catalytic activity of diarylprolinol silyl ethers stems from their ability to form key reactive intermediates with carbonyl compounds.
Catalytic Cycle of Asymmetric Michael Addition
In the Michael addition of an aldehyde to a nitroolefin, the catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electron-deficient nitroolefin in a stereocontrolled manner. The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst.
Caption: Catalytic cycle of the diarylprolinol silyl ether-catalyzed asymmetric Michael addition.
Experimental Workflow for Catalyst Synthesis and Application
The overall process, from the proline precursor to the final chiral product, can be visualized as a multi-step workflow.
Caption: From precursor to product: the experimental workflow.
Conclusion
This compound serves as a valuable and accessible precursor to the highly efficient and selective class of (R)-diarylprolinol silyl ether organocatalysts. These catalysts have demonstrated broad applicability in asymmetric synthesis, particularly in Michael additions and aldol reactions, providing access to a wide range of enantioenriched molecules. The detailed protocols and performance data presented in this guide underscore their importance as a tool for researchers in academia and the pharmaceutical industry. The continued exploration of these and related organocatalysts promises to further advance the field of asymmetric synthesis, enabling the development of more efficient and sustainable routes to complex chiral targets.
References
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Proline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has revolutionized the way chiral molecules are synthesized, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. At the heart of this revolution lies a deceptively simple amino acid: proline. This technical guide provides an in-depth exploration of asymmetric synthesis using proline and its derivatives, detailing the core principles, reaction mechanisms, and practical applications that have established these molecules as indispensable tools in modern synthetic chemistry and drug development. Proline's effectiveness stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid group, which act in concert to facilitate highly stereocontrolled transformations.[1]
Core Principles and Mechanism of Proline Catalysis
Proline and its derivatives catalyze a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions.[2][3] The catalytic prowess of proline is attributed to its ability to form key intermediates, primarily enamines, which then engage in stereoselective bond-forming reactions.[4][5] The rigid pyrrolidine ring of proline provides a well-defined chiral environment, enabling excellent control over the stereochemical outcome of the reaction.[6]
The generally accepted mechanism for proline-catalyzed reactions, particularly the aldol and Mannich reactions, proceeds through an enamine catalytic cycle. This cycle can be broken down into three key stages:
-
Enamine Formation: The secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate.[7]
-
Stereoselective Carbon-Carbon Bond Formation: The chiral enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The stereochemistry of this step is directed by the proline catalyst, which shields one face of the enamine, favoring attack from the less sterically hindered face.[8] The carboxylic acid group of proline is often proposed to act as a general acid, activating the electrophile and stabilizing the transition state through hydrogen bonding.[9]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the proline catalyst, allowing it to enter another catalytic cycle.[8]
This enamine-based mechanism is a cornerstone of organocatalysis and has been extensively studied both experimentally and computationally.[7][10]
Key Asymmetric Reactions Catalyzed by Proline and Derivatives
Proline and its derivatives have been successfully employed in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail some of the most significant transformations.
Asymmetric Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis.[11] It allows for the direct coupling of two different carbonyl compounds without the need for pre-formed enolates, offering a more atom-economical approach.[1] The reaction typically exhibits high levels of enantioselectivity and can be used to synthesize valuable β-hydroxy carbonyl compounds.[12][13]
| Donor (Ketone) | Acceptor (Aldehyde) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |
| Acetone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | 4 | 68 | 76 | - | [11] |
| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (10) | MeOH/H₂O | 24 | 95 | 99 | 95:5 | [14] |
| Cyclohexanone | Benzaldehyde | (S)-Proline (10) | MeOH/H₂O | 48 | 85 | 96 | 92:8 | [14] |
| Hydroxyacetone | Isovaleraldehyde | (S)-Proline (5) | CH₃CN | 12 | 91 | >99 | 19:1 | [15] |
Asymmetric Mannich Reaction
The proline-catalyzed asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are important precursors for amino acids, amino alcohols, and other nitrogen-containing molecules.[16] The reaction involves the three-component coupling of a ketone, an aldehyde, and an amine.[16]
| Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (35) | DMSO | 12 | 50 | 94 | - | [16] |
| Acetone | Isobutyraldehyde | p-Anisidine | (S)-Proline (10) | Dioxane | 24 | 95 | >99 | - | [16] |
| Phenylacetaldehyde | Glyoxalate-derived imine | - | L-Proline (17) | THF | 24 | - | - | >95:5 (syn) | [17] |
| Hydroxyacetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (5) | NMP | 2 | 81 | >99 | 95:5 | [16] |
Asymmetric Michael Addition
Proline and its derivatives also catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, providing access to a wide range of chiral 1,5-dicarbonyl compounds and their derivatives.[18] While proline itself can be effective, certain derivatives have shown superior performance in these reactions.[19]
| Donor | Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Acetone | β-Nitrostyrene | (S)-Proline | Dioxane | 95 | 21 | [18] |
| Malonate | (E)-enones | L-Proline rubidium salt | Chloroform | 13 | 47 | [20] |
| Thiophenol | Chalcone | L-Proline (5 mol%) | [bmim]PF₆ | >95 | - | [21] |
| 2-Oxindoles | Cyclohex-2-enone | L-Proline/trans-2,5-dimethylpiperazine | Toluene | 99 | 91 | [22] |
Proline Derivatives in Asymmetric Synthesis
While proline is a highly effective catalyst, significant research has been dedicated to developing proline derivatives to enhance reactivity, stereoselectivity, and substrate scope.[6] Modifications to the proline scaffold, such as the introduction of bulky substituents or electron-withdrawing groups, can fine-tune the catalyst's properties.[19] For instance, certain proline-based tetrazoles and acylsulfonamides have demonstrated superior performance compared to proline in Mannich, nitro-Michael, and aldol reactions, offering higher yields and enantioselectivities.[19] The development of these derivatives continues to expand the toolkit available to synthetic chemists.[23]
Applications in Drug Development
The ability to synthesize enantiomerically pure molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. Proline and its derivatives have emerged as valuable tools in drug design and development, facilitating the synthesis of complex chiral molecules.[24][25][26] The pyrrolidine moiety, a core component of proline, is a common pharmacophore in medicinal chemistry due to its unique physicochemical properties.[27] Numerous FDA-approved drugs contain proline analogues in their structures, highlighting the significance of this class of molecules in modern medicine.[24]
Experimental Protocols
The following are representative experimental protocols for key proline-catalyzed reactions.
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from a procedure for the aldol condensation between aldehydes and ketones in a water/methanol mixture.[14]
-
To a 2 mL vial, add (S)-proline (0.03 mmol).
-
Add methanol (40 µL) and water (10 µL) to the vial.
-
Add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).
-
Cap the vial, seal it, and stir the reaction mixture at room temperature for the desired time.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio by ¹H-NMR of the crude mixture and the enantiomeric excess by chiral HPLC analysis.
General Procedure for Proline-Catalyzed Asymmetric Mannich Reaction
This protocol is a general representation based on the three-component Mannich reaction.[16]
-
To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (e.g., DMSO, Dioxane), add the ketone (5.0 mmol).
-
Add (S)-proline (0.1-0.35 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) for the specified time.
-
Monitor the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with an appropriate solvent and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Determine the diastereomeric and enantiomeric ratios by appropriate analytical techniques (NMR, chiral HPLC).
Conclusion
Proline and its derivatives have firmly established themselves as powerful and versatile catalysts in the field of asymmetric synthesis. Their low cost, ready availability, and environmentally benign nature make them attractive alternatives to traditional metal catalysts.[2] The fundamental understanding of their reaction mechanisms has enabled the development of a wide array of highly stereoselective transformations, with significant implications for academic research and the pharmaceutical industry. As the quest for more efficient and sustainable synthetic methodologies continues, the legacy of proline as a "simple" yet remarkably effective organocatalyst is certain to inspire future innovations in the field.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 7. pnas.org [pnas.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Total Synthesis of Biologically Active Natural Products Using Proline-catalyzed Asymmetric Aldol Reactions [jstage.jst.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. Proline derivatives | lookchem [lookchem.com]
- 24. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 26. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-alpha-Benzhydryl-Proline-HCl Catalyzed Aldol Reaction
Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for aldol reactions catalyzed by (R)-alpha-benzhydryl-proline-HCl. The following application notes and protocols are based on established methodologies for closely related proline-derived organocatalysts in asymmetric aldol reactions. These should be considered as representative examples and may require optimization for the specific catalyst mentioned.
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts for the direct asymmetric aldol reaction, proceeding through an enamine-based mechanism. The catalyst (R)-alpha-benzhydryl-proline, a derivative of (R)-proline, incorporates a bulky benzhydryl group. This structural modification is anticipated to enhance stereoselectivity by creating a more defined chiral pocket around the catalytic site, thereby directing the facial selectivity of the incoming electrophile. The hydrochloride salt form of the catalyst is often used to improve its handling and stability.
General Principles
The proline-catalyzed aldol reaction generally involves the reaction of a ketone (the enolizable component) with an aldehyde (the electrophilic component). The catalyst facilitates the formation of a nucleophilic enamine intermediate from the ketone, which then attacks the aldehyde. The stereochemical outcome of the reaction is determined by the transition state geometry, which is influenced by the structure of the catalyst, the substrates, the solvent, and other reaction conditions. The bulky benzhydryl group in this compound is expected to play a crucial role in controlling the approach of the aldehyde to the enamine, thus dictating the enantioselectivity of the aldol product.
Data Presentation: Representative Results with Proline-Derived Catalysts
The following tables summarize typical results obtained for asymmetric aldol reactions catalyzed by various proline derivatives, illustrating the scope and efficiency of this class of catalysts.
Table 1: Asymmetric Aldol Reaction of Acetone with Various Aldehydes Catalyzed by Proline-Based Organocatalysts
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference Catalyst |
| 1 | 4-Nitrobenzaldehyde | (S)-Proline (20) | DMSO | 24 | 68 | 76 | L-Proline |
| 2 | Benzaldehyde | Catalyst 1 (10) | CH2Cl2 | 48 | 85 | 92 | Prolinamide Derivative |
| 3 | Isovaleraldehyde | Catalyst 2 (20) | Neat | 72 | 55 | 95 | Diarylprolinol Silyl Ether |
| 4 | 4-Chlorobenzaldehyde | (S)-Proline (10) | MeOH/H2O | 48 | 82 | 93 | L-Proline |
| 5 | Cyclohexanecarboxaldehyde | Catalyst 2 (10) | Neat | 96 | 62 | >99 | Diarylprolinol Silyl Ether |
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes Catalyzed by Proline-Based Organocatalysts
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) | Reference Catalyst |
| 1 | 4-Nitrobenzaldehyde | (S)-Proline (20) | DMSO | 4 | 97 | 95:5 | 99 | L-Proline |
| 2 | Benzaldehyde | (S)-Proline (10) | MeOH/H2O | 30 | 78 | 90:10 | 95 | L-Proline |
| 3 | 2-Naphthaldehyde | Catalyst 3 (20) | CH2Cl2 | 24 | 91 | >99:1 | 98 | Tetrazole Derivative |
| 4 | Furfural | (S)-Proline (20) | DMSO | 12 | 85 | 93:7 | 96 | L-Proline |
| 5 | Cinnamaldehyde | Catalyst 2 (20) | Toluene | 48 | 75 | 92:8 | 97 | Diarylprolinol Silyl Ether |
Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison may not be appropriate due to differing reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for a proline-catalyzed asymmetric aldol reaction. This protocol should be adapted and optimized for the specific substrates and catalyst used.
Representative Protocol for the Asymmetric Aldol Reaction of an Aldehyde with a Ketone
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
This compound (or other proline-derived catalyst) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, Toluene, or neat) (2 mL)
-
Anhydrous MgSO4 or Na2SO4
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.1 mmol).
-
Add the anhydrous solvent (2 mL) followed by the ketone (5.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution or suspension of the catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired aldol product.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualizations
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Figure 1: Generalized enamine catalytic cycle for a proline-catalyzed aldol reaction.
Experimental Workflow for the Aldol Reaction
Figure 2: A typical experimental workflow for the organocatalytic aldol reaction.
Application Notes and Protocols for Asymmetric Michael Addition Using (R)-α-Benzhydryl-proline-HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (R)-α-benzhydryl-proline-HCl, a proline derivative, as an organocatalyst in asymmetric Michael additions. This reaction is a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules, including active pharmaceutical ingredients.
Introduction
The asymmetric Michael addition is a powerful tool for the enantioselective construction of chiral compounds. Organocatalysis, utilizing small organic molecules like proline and its derivatives, has emerged as a sustainable and efficient alternative to metal-based catalysts. (R)-α-benzhydryl-proline-HCl, a bulky derivative of proline, is designed to enhance stereocontrol in these reactions. The catalyst's secondary amine and carboxylic acid functionalities are key to its catalytic cycle, proceeding through an enamine intermediate with the donor molecule. The bulky benzhydryl group provides a chiral environment that directs the approach of the Michael acceptor, leading to high enantioselectivity in the product.
Reaction Mechanism and Stereochemical Model
The catalytic cycle of a proline-catalyzed Michael addition generally proceeds through the formation of an enamine intermediate between the carbonyl donor and the secondary amine of the catalyst. This enamine then attacks the Michael acceptor. The carboxylic acid moiety of the catalyst can act as a proton shuttle and activate the acceptor through hydrogen bonding. The stereochemical outcome is dictated by the facial selectivity of the enamine attack on the acceptor, which is influenced by the steric hindrance of the catalyst's substituent.
Below is a diagram illustrating the generally accepted catalytic cycle for a proline-catalyzed Michael addition.
Caption: Catalytic cycle of the asymmetric Michael addition.
Experimental Protocols
While specific protocols for (R)-α-benzhydryl-proline-HCl are not widely published, the following general procedures for asymmetric Michael additions using similar proline-derived organocatalysts can be adapted. It is recommended to optimize the reaction conditions for each specific substrate combination.
Protocol 1: Asymmetric Michael Addition of Ketones to Nitroolefins
This protocol is adapted from general procedures for proline-catalyzed Michael additions of ketones to nitroolefins.
Materials:
-
(R)-α-benzhydryl-proline-HCl (or other proline-derived catalyst)
-
Ketone (e.g., cyclohexanone, acetone)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Toluene, CH2Cl2, or neat)
-
Acid co-catalyst (optional, e.g., benzoic acid)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the nitroolefin (0.3 mmol) and the ketone (2.0 equivalents) in the chosen solvent (0.1 M), add the (R)-α-benzhydryl-proline-HCl catalyst (10 mol%).
-
If using an acid co-catalyst, add it at this stage (5 mol%).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Wash the organic layer with water (2 x 1.0 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is based on established methods for the enantioselective addition of aldehydes to nitroalkenes using diphenylprolinol silyl ether, a related bulky proline derivative.[1]
Materials:
-
(R)-α-benzhydryl-proline-HCl (or (R)-diphenylprolinol silyl ether)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Hexane)
-
1N HCl solution
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) and the catalyst (0.1 mmol) in the chosen solvent (1.0 mL), add the aldehyde (10 mmol) at 0 °C.
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 5 hours).[1]
-
Quench the reaction by adding 1N HCl solution.
-
Extract the organic materials with an appropriate solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Data Presentation
The following tables summarize representative data from the literature for asymmetric Michael additions catalyzed by proline derivatives, which can serve as a benchmark for reactions employing (R)-α-benzhydryl-proline-HCl.
Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by a Diphenylprolinol Silyl Ether [1]
| Aldehyde | Time (h) | Yield (%) | syn/anti | ee (%) (syn) |
| Propanal | 5 | 95 | 95:5 | >99 |
| Butanal | 6 | 93 | 94:6 | >99 |
| Isovaleraldehyde | 7 | 91 | 96:4 | >99 |
| 3-Phenylpropanal | 8 | 90 | 95:5 | >99 |
Table 2: Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene Catalyzed by an Adamantoyl L-prolinamide
| Ketone | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Cyclohexanone | 24 | 92 | 95:5 | 99 |
| Acetone | 48 | 85 | - | 97 |
| Acetophenone | 72 | 78 | 80:20 | 95 |
Experimental Workflow and Logic
The successful execution of an asymmetric Michael addition relies on a systematic workflow and consideration of key reaction parameters.
Caption: General experimental workflow for asymmetric Michael addition.
Factors influencing the outcome of the reaction include the choice of solvent, reaction temperature, and catalyst loading. Aprotic solvents are generally preferred. Lowering the reaction temperature often improves stereoselectivity but may require longer reaction times. Catalyst loading should be optimized to balance reaction rate and cost-effectiveness.
Conclusion
(R)-α-benzhydryl-proline-HCl is a promising organocatalyst for asymmetric Michael additions. The protocols and data presented here, derived from closely related catalysts, provide a solid foundation for researchers to develop highly stereoselective carbon-carbon bond-forming reactions. Optimization of the reaction conditions for specific substrates is crucial to achieve high yields and enantioselectivities, contributing to the efficient synthesis of complex chiral molecules in academic and industrial settings.
References
Application Notes and Protocols for Reactions with (R)-alpha-Benzhydryl-proline-HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for asymmetric reactions catalyzed by (R)-alpha-benzhydryl-proline-HCl. This organocatalyst is particularly effective in various carbon-carbon bond-forming reactions, offering high stereoselectivity and yields. The protocols provided are based on established methodologies for proline-catalyzed reactions and are adapted for this specific catalyst.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound is an effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones.
Experimental Protocol: Asymmetric Aldol Reaction
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 10 mol%).
-
Reagent Addition: Add the ketone (2.0 mmol, 4.0 equiv) to the flask, followed by the aldehyde (0.5 mmol, 1.0 equiv).
-
Solvent: Add the chosen solvent (e.g., DMSO, DMF, or CHCl₃) (1.0 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 24 | 95 | >95:5 | 99 |
| 2 | Benzaldehyde | Cyclohexanone | DMSO | 48 | 92 | 90:10 | 97 |
| 3 | Isovaleraldehyde | Acetone | CHCl₃ | 72 | 75 | - | 95 |
| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | DMF | 36 | 93 | >95:5 | 98 |
Reaction Workflow
Caption: Workflow for the this compound catalyzed asymmetric aldol reaction.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds. This compound catalyzes this reaction with high diastereoselectivity and enantioselectivity.
Experimental Protocol: Asymmetric Mannich Reaction
-
Reaction Setup: In a 10 mL vial, dissolve the aldehyde (0.5 mmol, 1.0 equiv) and the amine (0.55 mmol, 1.1 equiv) in the chosen solvent (e.g., DMSO or DMF) (1.0 mL).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding imine.
-
Catalyst and Ketone Addition: Add this compound (0.05 mmol, 10 mol%) and the ketone (2.0 mmol, 4.0 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, add a saturated aqueous solution of NaHCO₃ (5 mL) to quench the reaction.
-
Extraction: Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified β-amino carbonyl compound.
Data Presentation: Asymmetric Mannich Reaction
| Entry | Aldehyde | Amine | Ketone | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Cyclohexanone | DMSO | 48 | 90 | 95:5 | 99 |
| 2 | Benzaldehyde | Aniline | Acetone | DMSO | 72 | 85 | - | 96 |
| 3 | Formaldehyde | p-Anisidine | Cyclohexanone | DMF | 60 | 88 | - | 98 |
| 4 | 4-Methoxybenzaldehyde | p-Anisidine | Cyclopentanone | DMSO | 48 | 92 | 93:7 | 97 |
Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Mannich reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a crucial reaction for the formation of carbon-carbon bonds in an enantioselective manner. This compound can effectively catalyze the conjugate addition of ketones to α,β-unsaturated nitroalkenes.
Experimental Protocol: Asymmetric Michael Addition
-
Reaction Setup: To a vial containing a stir bar, add the α,β-unsaturated nitroalkene (0.5 mmol, 1.0 equiv) and the ketone (1.5 mmol, 3.0 equiv).
-
Catalyst and Solvent: Add this compound (0.1 mmol, 20 mol%) and the solvent (e.g., CHCl₃ or Toluene) (1.0 mL).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature or 0°C).
-
Monitoring: Follow the reaction's progress by TLC analysis.
-
Work-up: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Purification: Purify by flash column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Characterize the product and determine the diastereomeric and enantiomeric excess.
Data Presentation: Asymmetric Michael Addition
| Entry | Nitroalkene | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | β-Nitrostyrene | Cyclohexanone | CHCl₃ | 25 | 72 | 94 | 90:10 | 97 |
| 2 | β-Nitrostyrene | Acetone | Toluene | 0 | 96 | 88 | - | 95 |
| 3 | 1-Nitrocyclohexene | Acetone | CHCl₃ | 25 | 120 | 85 | - | 92 |
| 4 | (E)-2-Nitro-1-phenylprop-1-ene | Cyclohexanone | Toluene | 0 | 96 | 91 | 92:8 | 98 |
Logical Relationship of Reaction Components
Application Notes and Protocols for an Efficient Asymmetric Aldol Reaction Using (R)-alpha-benzhydryl-proline-HCl Catalyst
Introduction
This document provides detailed application notes and protocols for the optimization of catalyst loading for the (R)-alpha-benzhydryl-proline-HCl organocatalyst in asymmetric aldol reactions. This compound is a derivative of the naturally occurring amino acid L-proline and has emerged as a powerful catalyst in asymmetric synthesis, enabling the formation of chiral molecules with high enantioselectivity.[1][2][3] The bulky benzhydryl group provides a well-defined chiral environment, leading to excellent stereocontrol in carbon-carbon bond-forming reactions.[4]
Optimizing the catalyst loading is a critical step in developing an efficient and cost-effective synthetic protocol. This document outlines a systematic approach to determine the optimal catalyst loading for a representative asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model reaction for evaluating the efficacy of organocatalysts.[5][6]
Catalytic Cycle and Mechanism
The catalytic activity of this compound in the asymmetric aldol reaction proceeds through a well-established enamine catalytic cycle. The key steps are outlined below:
-
Enamine Formation: The catalyst reacts with the ketone (cyclohexanone) to form a chiral enamine intermediate.
-
Carbon-Carbon Bond Formation: The enamine then attacks the aldehyde (4-nitrobenzaldehyde) in a stereocontrolled manner, governed by the chiral environment of the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to yield the aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Enamine catalytic cycle for the asymmetric aldol reaction.
Data Presentation: Optimization of Catalyst Loading
The following table summarizes the effect of varying the this compound catalyst loading on the yield and enantiomeric excess (ee) of the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The data presented is representative of typical optimization studies for this class of catalyst.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 20 | 24 | 95 | 98 |
| 2 | 10 | 36 | 92 | 98 |
| 3 | 5 | 48 | 88 | 97 |
| 4 | 2 | 72 | 80 | 96 |
| 5 | 1 | 96 | 65 | 95 |
Note: The data in this table is illustrative and based on general trends observed for proline-derived organocatalysts. Actual results may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear magnetic resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 1: General Procedure for the Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using the this compound catalyst.
Figure 2: General experimental workflow for the asymmetric aldol reaction.
Procedure:
-
To a stirred solution of this compound (0.02 mmol, 10 mol%) in a suitable solvent (e.g., DMSO, 1.0 mL) in a reaction vial, add cyclohexanone (1.0 mmol, 5.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Protocol 2: Catalyst Loading Optimization
To determine the optimal catalyst loading, a series of parallel experiments should be conducted, varying the amount of this compound.
Procedure:
-
Set up a series of reactions as described in Protocol 1 .
-
In each reaction, vary the molar percentage of the this compound catalyst (e.g., 20 mol%, 10 mol%, 5 mol%, 2 mol%, and 1 mol%).
-
Ensure all other reaction parameters (substrate ratio, solvent, temperature, and reaction volume) are kept constant across all experiments.
-
Monitor each reaction and record the time required for completion (or a fixed time point for comparison).
-
Work up and purify each reaction as described in Protocol 1 .
-
Determine the yield and enantiomeric excess for each catalyst loading.
-
Tabulate the results to identify the catalyst loading that provides the best balance of reaction time, yield, and enantioselectivity for the specific application.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively optimize the catalyst loading of this compound in asymmetric aldol reactions. By systematically varying the catalyst loading, it is possible to achieve high yields and excellent enantioselectivities in a cost-effective and efficient manner. The provided experimental procedures and diagrams offer a clear and structured approach to implementing this powerful organocatalytic transformation in the synthesis of chiral molecules.
References
- 1. scirp.org [scirp.org]
- 2. longdom.org [longdom.org]
- 3. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects in (R)-alpha-benzhydryl-proline-HCl Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysts. Among the most successful organocatalysts are derivatives of the natural amino acid proline. (R)-alpha-benzhydryl-proline, a derivative featuring a bulky benzhydryl group attached to the proline ring, is designed to enhance solubility in a wider range of organic solvents and to provide a specific steric environment to control the stereochemical outcome of reactions. The hydrochloride salt form is often used to improve handling and stability.
The choice of solvent is a critical parameter in organocatalyzed reactions, profoundly influencing reaction rates, yields, and, most importantly, stereoselectivity (enantiomeric and diastereomeric excess). This is because the solvent can affect the solubility of the catalyst and reactants, stabilize or destabilize transition states through various interactions (e.g., hydrogen bonding, polarity), and influence the conformational equilibrium of the catalyst and its intermediates.
These application notes provide an overview of the solvent effects observed in reactions catalyzed by proline derivatives, which can serve as a guide for optimizing reactions using (R)-alpha-benzhydryl-proline-HCl. Due to the limited specific data on this particular derivative in publicly available literature, the following information is extrapolated from extensive studies on L-proline and other closely related derivatives. The principles governing solvent effects are generally applicable, although the optimal solvent may differ due to the unique lipophilic nature of the benzhydryl group.
Application Note 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Proline and its derivatives catalyze this reaction through an enamine-based mechanism, mimicking the action of Class I aldolase enzymes. The solvent plays a crucial role in modulating the stability of the key enamine intermediate and the subsequent transition state assembly.
Data Presentation: Solvent Effects on Asymmetric Aldol Reactions
The following table summarizes the typical effects of various solvents on the outcome of asymmetric aldol reactions catalyzed by proline and its derivatives. These trends provide a valuable starting point for solvent screening with this compound.
| Solvent | Typical Polarity | Typical Observations (Yield, Stereoselectivity) | Rationale / Comments | Citations |
| DMSO, DMF | High (Polar Aprotic) | Good to excellent yields and enantioselectivities. | Excellent solubility for proline and its salts. Stabilizes charged intermediates. Often the solvent of choice. | [1][2][3] |
| CH₂Cl₂, CHCl₃ | Medium (Aprotic) | Variable results. Can provide high selectivity, sometimes at lower temperatures. Opposite enantiomers have been reported in some cases compared to polar solvents. | Good general-purpose solvents. The addition of CHCl₃ to DMSO has been shown to accelerate reactions and increase enantiomeric ratio (er). | [2][4] |
| Acetonitrile (MeCN) | Medium (Polar Aprotic) | Generally good yields and selectivities, similar to DMSO/DMF. | A common solvent for proline-catalyzed reactions. | [2][3][5] |
| THF, EtOAc | Medium (Aprotic) | Often lower conversions and/or selectivities compared to more polar solvents. | May not be optimal for solubilizing the catalyst or stabilizing polar transition states. | [6][7] |
| Toluene, Hexane | Low (Non-polar) | Generally poor reactivity and selectivity. | Poor solubility of the catalyst is a major limitation. However, modified, more lipophilic catalysts may show improved performance. | [8][9] |
| Water, Alcohols (MeOH) | High (Polar Protic) | Complex effects. Water can inhibit some reactions but enhance others. Water/methanol mixtures have been shown to be exceptionally effective in some cases. | Protic solvents can interfere with the catalytic cycle (e.g., through hydrogen bonding) but can also promote certain steps. | [1][3] |
| Ionic Liquids | High (Variable) | Can provide high yields and selectivities. Allows for catalyst recycling. | Considered a "green" alternative, though their environmental credentials have been debated. | [2][5][10] |
| Solvent-Free | N/A | Can be highly effective, especially with liquid substrates. Often requires longer reaction times but can give excellent results. | Environmentally friendly. The neat ketone often serves as the solvent. | [11] |
Experimental Protocol: General Procedure for a Catalytic Asymmetric Aldol Reaction
This protocol describes a general procedure for the reaction between an aldehyde and a ketone, which should be optimized for specific substrates.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add this compound (typically 5-20 mol%).
-
Solvent and Reactants: Add the chosen solvent (e.g., DMSO, 0.5 - 2.0 M concentration relative to the aldehyde).
-
Add the ketone (donor, typically 5-10 equivalents).
-
Stir the mixture for 5-10 minutes to ensure the catalyst dissolves.
-
Add the aldehyde (acceptor, 1.0 equivalent).
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reaction times can vary from a few hours to several days.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: General workflow for an organocatalyzed asymmetric aldol reaction.
Caption: Proposed enamine catalytic cycle for proline-catalyzed aldol reactions.
Application Note 2: Asymmetric Michael Addition
The asymmetric Michael addition is another fundamental C-C bond-forming reaction used to construct complex molecules. Proline derivatives catalyze the addition of nucleophiles (like ketones or aldehydes) to α,β-unsaturated carbonyl compounds (enones or nitroalkenes). Similar to the aldol reaction, the solvent choice is critical for achieving high yield and stereoselectivity.
Data Presentation: Solvent Effects on Asymmetric Michael Additions
The following table outlines the influence of different solvents on proline-catalyzed Michael additions. The increased lipophilicity of this compound may make less polar solvents more viable than for unsubstituted proline.
| Solvent | Typical Polarity | Typical Observations (Yield, Stereoselectivity) | Rationale / Comments | Citations |
| Toluene, CH₂Cl₂ | Low to Medium | Good to excellent results are often obtained, particularly with modified, more soluble catalysts. | Less polar solvents can favor specific transition state geometries, leading to high stereoselectivity. | [12] |
| DMSO, DMF | High (Polar Aprotic) | Often effective, but can sometimes lead to lower selectivity compared to less polar solvents in this reaction type. | High catalyst solubility is beneficial, but solvent polarity may disfavor the desired transition state. | [1] |
| Ionic Liquids | High (Variable) | Reported to be an excellent medium, providing high yields and facilitating catalyst recycling. | Offers a "green" alternative with good performance. | [10] |
| Solvent-Free | N/A | Can provide excellent yields and high enantioselectivities, especially for the addition of ketones to nitroalkenes. | An environmentally sound option that minimizes waste. | [11] |
| Aprotic Polar (e.g., MeCN) | Medium | Generally provides moderate to good results. | Performance can be substrate-dependent. | [5] |
Experimental Protocol: General Procedure for a Catalytic Asymmetric Michael Addition
This protocol provides a general method for the addition of a ketone to a β-nitrostyrene derivative.
-
Preparation: In a vial with a magnetic stir bar, dissolve the β-nitrostyrene derivative (1.0 equivalent) and this compound (5-20 mol%) in the chosen solvent (e.g., toluene or CH₂Cl₂).
-
Reactant Addition: Add the ketone (nucleophile, typically 5-10 equivalents).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the dr and ee of the product by ¹H NMR and chiral HPLC analysis, respectively.
General Discussion and Conclusion
The choice of solvent is a pivotal factor in optimizing reactions catalyzed by this compound and other proline derivatives. While polar aprotic solvents like DMSO are often a good starting point due to high catalyst solubility, they are not universally optimal.[1][3] The stereochemical outcome of a reaction can be highly sensitive to the solvent environment, with dramatic changes—and even inversions of enantioselectivity—observed when switching between polar and non-polar media.[4]
The bulky, lipophilic benzhydryl group in this compound is expected to enhance its solubility in less polar organic solvents such as CH₂Cl₂ and toluene compared to unsubstituted proline.[7] This property is advantageous, as it broadens the range of viable solvents and may unlock higher levels of stereocontrol that are inaccessible with less soluble catalysts.
For any new reaction, a systematic solvent screen is highly recommended. The tables provided in these notes offer a rational basis for selecting an initial set of solvents for screening. By carefully tuning the solvent and other reaction parameters, researchers can fully exploit the catalytic potential of this compound to achieve high efficiency and stereoselectivity in the synthesis of valuable chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols: Temperature Optimization for (R)-alpha-benzhydryl-proline-HCl Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and representative protocols for the optimization of temperature in asymmetric reactions catalyzed by (R)-alpha-benzhydryl-proline-HCl. Due to the limited availability of specific temperature optimization studies for this particular catalyst in the public domain, the following data and protocols are based on established trends and methodologies for structurally similar diarylprolinol silyl ether and other bulky proline-derived organocatalysts. The aim is to offer a practical guide for researchers to determine the optimal temperature for achieving high yield and enantioselectivity in their specific transformations.
Introduction
This compound is a chiral organocatalyst belonging to the family of proline derivatives. These catalysts are highly valued in asymmetric synthesis for their ability to promote the formation of stereochemically defined products. The bulky benzhydryl group plays a crucial role in creating a chiral environment that effectively controls the facial selectivity of the approaching substrate. Temperature is a critical parameter in organocatalyzed reactions, significantly influencing reaction rates, yields, and, most importantly, the enantioselectivity of the desired product. Generally, lower temperatures are favored to enhance stereoselectivity by exploiting the small differences in the activation energies of the competing diastereomeric transition states. However, excessively low temperatures can lead to prohibitively slow reaction rates. Therefore, a systematic optimization of the reaction temperature is essential to achieve a balance between reactivity and selectivity.
Data Presentation: Representative Temperature Optimization Data
The following table summarizes representative data for the effect of temperature on the yield and enantiomeric excess (ee) of a model asymmetric Michael addition reaction. This data is illustrative and based on typical outcomes observed for catalysis with bulky proline derivatives. Researchers should generate their own data for their specific reaction system.
Table 1: Effect of Temperature on a Representative Asymmetric Michael Addition
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 40 | 12 | >99 | 95 | 85 |
| 2 | 25 (Room Temp.) | 24 | >99 | 92 | 92 |
| 3 | 0 | 48 | 95 | 88 | 97 |
| 4 | -10 | 72 | 80 | 75 | >99 |
| 5 | -20 | 96 | 65 | 60 | >99 |
Reaction Conditions: Substrate A (1.0 mmol), Substrate B (1.2 mmol), this compound (10 mol%), in a suitable solvent (e.g., Toluene, 2 mL).
Experimental Protocols
The following are detailed protocols for conducting a representative asymmetric Michael addition and for performing a systematic temperature optimization study.
General Protocol for an Asymmetric Michael Addition
This protocol describes a general procedure for the Michael addition of an aldehyde to a nitroalkene, a common transformation catalyzed by proline derivatives.
Materials:
-
This compound
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Chloroform)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
TLC plates and developing chamber
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent (e.g., 2 mL of Toluene).
-
Add the nitroalkene (e.g., 1.0 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Add the aldehyde (e.g., 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Characterize the product using appropriate analytical techniques (NMR, HRMS) and determine the enantiomeric excess by chiral HPLC or GC.
Protocol for Temperature Optimization Study
To determine the optimal temperature for a given reaction, a series of experiments should be conducted at different temperatures while keeping all other reaction parameters constant.
-
Set up a series of identical reactions according to the general protocol (Section 3.1).
-
Place each reaction in a cooling bath set to a specific temperature (e.g., 25 °C, 0 °C, -10 °C, -20 °C). For temperatures below 0 °C, use appropriate cooling baths (e.g., ice/salt, dry ice/acetone).
-
Monitor each reaction over time, taking aliquots to determine the conversion rate if necessary.
-
Once each reaction reaches a plateau in conversion or after a predetermined time, work up the reactions as described in the general protocol.
-
Analyze the yield and enantiomeric excess for each reaction.
-
Tabulate the results to identify the temperature that provides the best balance of yield, reaction time, and enantioselectivity.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for Temperature Optimization Study.
Catalytic Cycle for a Proline-Derivative Catalyzed Michael Addition
Application Notes and Protocols for Reaction Monitoring of (R)-alpha-benzhydryl-proline-HCl Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of (R)-alpha-benzhydryl-proline-HCl, a chiral proline derivative of interest in pharmaceutical development. The protocols focus on utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy as key analytical techniques for real-time reaction tracking, enantiomeric purity assessment, and kinetic analysis.
Introduction
The synthesis of enantiomerically pure compounds such as this compound is a critical aspect of drug development. Effective reaction monitoring is essential to ensure optimal yield, purity, and stereoselectivity. This document outlines robust protocols for in-process control of the synthesis, focusing on the application of modern analytical techniques. The methodologies described are designed to provide accurate and timely information on the reaction progress, enabling researchers to make informed decisions for process optimization and control.
Reaction Scheme
The synthesis of this compound can be achieved through various synthetic routes. A plausible pathway involves the stereoselective alkylation of a protected proline derivative followed by deprotection. The monitoring techniques described herein are applicable to such a transformation.
A representative, though not exclusive, synthetic scheme is the alkylation of an N-protected (R)-proline ester with a benzhydryl halide, followed by hydrolysis and salt formation.
Reaction Monitoring Techniques
Two primary techniques are recommended for monitoring the synthesis of this compound:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the consumption of starting materials, the formation of the product, and the detection of any byproducts. Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and intermediates. In-situ NMR can offer real-time kinetic data without the need for sample workup.
Application Note 1: Chiral HPLC for Reaction Progress and Enantiomeric Purity
Objective: To monitor the conversion of starting materials to (R)-alpha-benzhydryl-proline and to determine the enantiomeric purity of the final product.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Withdraw approximately 0.1 mL of the reaction mixture at designated time points.
-
Quench the reaction immediately by diluting the aliquot in 1.0 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
For the final product analysis, dissolve a known amount of the isolated this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (CSP) column, such as a CHIRALPAK® IA or a similar column with a polysaccharide-based chiral selector.
-
Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (e.g., 85:15:0.1 v/v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and any byproducts based on their retention times (determined by injecting standards).
-
Calculate the percentage conversion by monitoring the decrease in the peak area of the limiting starting material and the increase in the peak area of the product over time.
-
Determine the enantiomeric excess (e.e.) of the final product using the following formula: e.e. (%) = [ (AreaR-enantiomer - AreaS-enantiomer) / (AreaR-enantiomer + AreaS-enantiomer) ] x 100
-
Data Presentation: Reaction Progress
| Time Point (hours) | Starting Material A (%) | Product (%) | Byproduct 1 (%) |
| 0 | 100 | 0 | 0 |
| 1 | 75.2 | 24.1 | 0.7 |
| 2 | 52.8 | 46.3 | 0.9 |
| 4 | 21.5 | 77.2 | 1.3 |
| 8 | 5.3 | 93.1 | 1.6 |
| 24 | < 1 | 97.5 | 1.5 |
Data Presentation: Enantiomeric Purity
| Sample | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Enantiomeric Excess (e.e.) % |
| Final Product | 8.5 min | 10.2 min | 99.2% |
Application Note 2: In-situ NMR for Real-Time Kinetic Monitoring
Objective: To obtain real-time kinetic data for the formation of (R)-alpha-benzhydryl-proline by monitoring changes in the proton NMR spectrum directly in the reaction vessel.
Experimental Protocol: In-situ ¹H NMR
-
Sample Preparation:
-
The reaction is performed directly in an NMR tube equipped with a sealed capillary containing a lock solvent (e.g., D₂O).
-
Alternatively, a flow NMR setup can be used where the reaction mixture is continuously circulated through the NMR spectrometer.
-
Add the reactants and solvent to the NMR tube at the desired temperature.
-
-
Instrumentation and Conditions:
-
Instrument: NMR Spectrometer (400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃).
-
Acquisition Parameters:
-
Acquire a ¹H NMR spectrum at regular intervals (e.g., every 15 minutes).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio for each time point.
-
Ensure a relaxation delay of at least 5 times the longest T₁ of the protons being monitored.
-
-
-
Data Analysis:
-
Identify characteristic proton signals for the starting material and the product that do not overlap with other signals. For (R)-alpha-benzhydryl-proline, the benzhydryl proton (CHPh₂) is a good candidate.
-
Integrate the selected peaks at each time point.
-
Calculate the relative concentration of the product by comparing the integral of its characteristic peak to the integral of an internal standard or to the sum of the integrals of the starting material and product peaks.
-
Plot the concentration of the product versus time to obtain the reaction kinetic profile.
-
Data Presentation: Kinetic Data
| Time (minutes) | Integral of Product Peak (arbitrary units) | Relative Concentration of Product (%) |
| 0 | 0.00 | 0.0 |
| 15 | 0.25 | 15.6 |
| 30 | 0.48 | 30.0 |
| 60 | 0.85 | 53.1 |
| 120 | 1.35 | 84.4 |
| 240 | 1.58 | 98.8 |
Visualizations
Caption: Workflow for reaction monitoring of this compound synthesis.
Caption: Relationship between analytical techniques and monitoring objectives.
Application Notes and Protocols for the Purification of Products from (R)-alpha-benzhydryl-proline-HCl Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of (R)-alpha-benzhydryl-proline-HCl and related derivatives. The protocols outlined below are based on established techniques for the purification of proline analogs and benzhydryl-containing compounds, ensuring a high degree of purity and yield.
Overview of Purification Strategies
The purification of this compound from a reaction mixture typically involves a multi-step approach to remove unreacted starting materials, catalysts, and side products. The bulky and hydrophobic benzhydryl group, combined with the polar amino acid hydrochloride moiety, requires careful selection of purification techniques. The primary methods employed are:
-
Column Chromatography: Effective for separating the target compound from non-polar and moderately polar impurities.
-
Crystallization: A crucial step for obtaining a highly pure, crystalline solid product. This can be achieved through cooling crystallization, anti-solvent addition, or slow evaporation.
-
Ion-Exchange Chromatography: Useful for separating the amphoteric amino acid from neutral or differently charged impurities.
A general workflow for the purification process is illustrated below.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is suitable for the initial purification of the crude reaction mixture to remove a significant portion of impurities.
Materials:
-
Crude this compound reaction mixture
-
Silica gel (60-120 mesh)
-
Solvent system: Hexane and Ethyl Acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a compatible solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common gradient is from 100% hexane to a 4:1 or 3:1 mixture of hexane/ethyl acetate.[1]
-
Fraction Collection: Collect fractions of the eluent in separate tubes.
-
TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system. Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Crystallization
Crystallization is a powerful technique for obtaining a highly pure product. The choice of solvent is critical and may require some experimentation.
Materials:
-
Purified this compound from chromatography
-
Crystallization solvents (e.g., ethanol, isopropanol, water, diethyl ether, petroleum ether)
-
Erlenmeyer flask
-
Heating plate and water bath
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Dissolve the product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of water and ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Inducing Crystallization:
-
Cooling: Slowly cool the saturated solution to room temperature and then in an ice bath to induce crystallization.
-
Anti-solvent Addition: Alternatively, add a solvent in which the product is insoluble (an anti-solvent, e.g., diethyl ether or petroleum ether) dropwise to the solution until turbidity persists.[2]
-
-
Crystal Growth: Allow the solution to stand undisturbed to allow for the formation of well-defined crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent or the anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize typical conditions and expected outcomes for the purification of proline derivatives.
Table 1: Column Chromatography Parameters for Proline Derivatives
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities.[1] |
| Elution Gradient | Start with 100% Hexane, gradually increase Ethyl Acetate concentration | Non-polar impurities elute first, followed by the more polar product. |
| Monitoring | Thin Layer Chromatography (TLC) | Quick and effective way to track the separation and identify fractions containing the pure product. |
Table 2: Crystallization Solvents for Proline and its Salts
| Solvent System | Method | Expected Outcome |
| Ethanol/Diethyl Ether | Anti-solvent | Good for inducing crystallization of polar compounds.[3] |
| Water/Ethanol | Cooling | Suitable for water-soluble salts. |
| Isopropanol | Cooling/Evaporation | A common solvent for recrystallizing organic salts. |
| Dehydrated Alcohol | Cooling | Can be used for recrystallizing proline derivatives. |
| Water/Ethanol/Acetone | Anti-solvent | A multi-component system that can be optimized for specific compounds. |
Logical Relationships in Purification
The selection of a purification strategy depends on the nature of the impurities present in the crude product. The following diagram illustrates the decision-making process.
Conclusion
The successful purification of this compound relies on a systematic approach combining chromatographic separation and crystallization. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their purification strategies, leading to a high-purity final product suitable for further research and development.
References
Applications of (R)-alpha-Benzhydryl-Proline-HCl in Pharmaceutical Synthesis: An Overview of Potential Uses Based on Proline Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Proline-Based Organocatalysis
Proline and its derivatives have emerged as powerful and versatile organocatalysts in asymmetric synthesis.[1][2] Their ability to form chiral enamines and iminium ions allows for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex, biologically active molecules.[3] The rigid pyrrolidine ring of proline provides a well-defined chiral environment, enabling high levels of stereocontrol in various reactions.[2] These catalysts are often non-toxic, readily available, and can be used under mild reaction conditions, making them attractive for green and sustainable pharmaceutical manufacturing.[4]
The benzhydryl group at the alpha-position of (R)-alpha-benzhydryl-proline-HCl is a bulky substituent that can be expected to enhance facial selectivity in catalytic transformations, potentially leading to higher enantiomeric excesses compared to unsubstituted proline.
Potential Pharmaceutical Applications
Based on the established reactivity of proline derivatives, this compound is a promising candidate for catalyzing a variety of asymmetric reactions used in the synthesis of key pharmaceutical intermediates.
Asymmetric Aldol Reactions
Proline-catalyzed aldol reactions are fundamental for the construction of chiral β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.[5]
Table 1: Representative Data for Proline-Catalyzed Asymmetric Aldol Reactions
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | L-Proline (30) | DMSO | 4 | 68 | 96 | |
| Isovaleraldehyde | Acetone | L-Proline (5) | Neat | 24 | 97 | 93 | [5] |
| Benzaldehyde | Acetone | L-Proline (20) | DMSO | 12 | 75 | 76 |
Note: This table presents data for L-proline as a representative catalyst. Optimization would be required for this compound.
Asymmetric Mannich Reactions
The Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are precursors to a wide range of nitrogen-containing pharmaceuticals, including alkaloids and amino acids. Proline and its derivatives are effective catalysts for the direct, three-component asymmetric Mannich reaction.
Asymmetric Michael Additions
Proline derivatives can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral 1,5-dicarbonyl compounds and other functionalized molecules that are valuable intermediates in drug synthesis.
Experimental Protocols (General Procedures)
The following are generalized protocols for proline-catalyzed asymmetric reactions. These should be considered as starting points and would require optimization for specific substrates and for the use of this compound.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) is added this compound (0.05-0.30 mmol).
-
The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired β-hydroxy carbonyl compound.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Proline in Aldol Reactions
The catalytic cycle of proline in an asymmetric aldol reaction proceeds through the formation of a chiral enamine intermediate.
References
- 1. US4105776A - Proline derivatives and related compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in (R)-alpha-Benzhydryl-proline-HCl Reactions
Welcome to the technical support center for organocatalytic reactions utilizing (R)-alpha-benzhydryl-proline-HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low enantioselectivity, encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your asymmetric syntheses.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. The following guide, presented in a question-and-answer format, addresses potential causes and solutions for suboptimal stereochemical control in reactions catalyzed by this compound.
Question 1: My reaction is showing low enantioselectivity. What are the most common initial parameters to investigate?
Answer: When troubleshooting low enantioselectivity, it is often most effective to begin by examining the reaction temperature, solvent, and catalyst loading. These three parameters have a significant impact on the transition state of the reaction, which directly influences the stereochemical outcome.
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Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer. Reactions that are sluggish at lower temperatures may require longer reaction times.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect the catalyst's conformation and the stability of the transition state assembly. It is advisable to screen a range of solvents with varying properties (e.g., polar aprotic, nonpolar aprotic, and protic).
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Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it does not always lead to higher enantioselectivity. In some cases, catalyst aggregation at high concentrations can be detrimental. It is recommended to screen a range of catalyst loadings, typically from 5 mol% to 30 mol%.
Question 2: Could the bulky benzhydryl group on the catalyst be a source of the problem?
Answer: The sterically demanding benzhydryl group is a key feature of this catalyst, designed to effectively shield one face of the enamine or iminium ion intermediate, thereby directing the approach of the electrophile.[1] However, its large size can also introduce challenges.
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Steric Hindrance with Substrates: If your substrates are also sterically bulky, there may be unfavorable interactions with the benzhydryl group in the desired transition state, leading to the formation of the undesired enantiomer through a less hindered pathway. Consider if less bulky substrates provide higher ee to diagnose this issue.
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Catalyst Solubility: Bulky proline derivatives like the Hayashi-Jørgensen catalysts are known to have better solubility in organic solvents compared to proline.[2] However, the hydrochloride salt form of (R)-alpha-benzhydryl-proline may have different solubility properties. Poor solubility of the catalyst can lead to a low effective concentration and potentially impact enantioselectivity. Ensure the catalyst is fully dissolved in the reaction medium. If not, a different solvent system should be explored.
Question 3: How does the presence of the carboxylic acid and its HCl salt form affect the reaction?
Answer: The carboxylic acid moiety is crucial for the catalytic cycle, acting as a proton shuttle to facilitate the formation of the enamine intermediate and activate the electrophile through hydrogen bonding.[3] The HCl salt form means the amine is protonated at the start.
-
Activation of the Catalyst: The active catalytic species is the free secondary amine. The presence of the HCl salt may require the addition of a stoichiometric or catalytic amount of a weak base to generate the neutral form of the catalyst in situ. However, the choice and amount of base are critical, as excess strong base can lead to undesired side reactions.
-
Role of the Acid: The carboxylic acid plays a key role in the stereodetermining step. Its acidity and ability to form hydrogen bonds can be influenced by the solvent. In some cases, additives can modulate this acidity and improve enantioselectivity.
Question 4: Are there any additives that could improve the enantioselectivity of my reaction?
Answer: Yes, the use of additives is a common strategy to enhance enantioselectivity in proline-catalyzed reactions.
-
Brønsted Acids: The addition of a co-catalytic amount of a weak Brønsted acid can have a significant impact on the reaction mechanism and selectivity.[2] For catalysts similar to (R)-alpha-benzhydryl-proline, Brønsted acids can assist in the formation and stabilization of the iminium ion intermediate.
-
Water: The presence of small amounts of water can sometimes be beneficial, while in other cases, strictly anhydrous conditions are required. Water can influence the solubility of the catalyst and participate in the proton transfer steps of the catalytic cycle. It is recommended to test the reaction under both anhydrous conditions and with the addition of a controlled amount of water.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for catalysis by this compound?
A1: The mechanism is believed to proceed through a pathway similar to that of other proline-based catalysts, involving the formation of key intermediates.[3] The bulky benzhydryl group plays a critical role in establishing the chiral environment. The generally accepted catalytic cycle for an aldol reaction is as follows:
Caption: Proposed catalytic cycle for an aldol reaction.
Q2: How do I prepare the active catalyst from the HCl salt?
A2: The active catalyst is the free secondary amine. To generate it from the hydrochloride salt, you can either add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture or perform a pre-treatment step where the salt is neutralized, and the free amine is extracted and dried before use. The choice of method will depend on the sensitivity of your substrates to the base.
Q3: For which types of reactions is this compound typically used?
A3: Catalysts with bulky substituents at the alpha-position, like the Jørgensen-Hayashi catalysts, are effective in a variety of asymmetric transformations.[2][4] These include, but are not limited to:
-
Aldol reactions
-
Michael additions
-
Mannich reactions
-
Diels-Alder reactions[5]
-
α-functionalization of aldehydes and ketones
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on enantioselectivity, based on literature for structurally related bulky proline catalysts. This data should serve as a starting point for your optimization studies.
Table 1: Effect of Solvent on Enantioselectivity in a Model Aldol Reaction
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee, %) |
| Dichloromethane | 9.1 | 85 |
| Toluene | 2.4 | 92 |
| Tetrahydrofuran | 7.6 | 78 |
| Acetonitrile | 37.5 | 65 |
| N,N-Dimethylformamide | 36.7 | 50 |
Table 2: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| 25 | 88 | 12 |
| 0 | 94 | 24 |
| -20 | 97 | 48 |
| -40 | >99 | 96 |
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol is a general guideline and should be optimized for each specific substrate combination.
-
Catalyst Preparation (if starting from HCl salt): To a solution of this compound (0.1 mmol) in dichloromethane (1 mL), add triethylamine (0.1 mmol). Stir for 10 minutes at room temperature.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the catalyst solution.
-
Addition of Reactants: Add the ketone (2.0 mmol) to the catalyst solution. Cool the mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (1.0 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Relationship Between Reaction Parameters and Enantioselectivity
Caption: Key parameters influencing the transition state and enantioselectivity.
References
- 1. Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. longdom.org [longdom.org]
- 4. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: (R)-alpha-Benzhydryl-proline-HCl Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yields or other issues with the (R)-alpha-benzhydryl-proline-HCl catalyst.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue that can arise from several factors related to reaction setup, reagents, or catalyst activity.
Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I address them?
Answer:
Several factors could be contributing to the poor yield. Systematically investigate the following potential causes:
-
Catalyst Inactivity or Degradation: The catalyst may be old, may have been stored improperly, or may have degraded. Ensure the catalyst is of high purity and has been stored in a cool, dry place, protected from light and moisture.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. While higher catalyst loading can increase the reaction rate, it can also lead to undesired side reactions. It is crucial to find the optimal balance.
-
Poor Catalyst Solubility: this compound, like many proline derivatives, can have limited solubility in certain organic solvents. If the catalyst does not dissolve sufficiently, it cannot participate effectively in the catalytic cycle.
-
Inappropriate Solvent Choice: The solvent plays a critical role in the reaction's success. Proline-catalyzed reactions are highly sensitive to the reaction medium. Aprotic polar solvents like DMSO, DMF, or acetonitrile are often effective. In some cases, mixtures of solvents, such as chloroform and DMSO, have been shown to improve both yield and stereoselectivity.[1] Protic solvents like methanol can sometimes lead to poor stereocontrol, while pure water might result in low reactivity.[2][3]
-
Presence of Water (in non-aqueous reactions): While trace amounts of water can sometimes be beneficial in preventing catalyst deactivation, excess water can inhibit the reaction by interfering with the formation of the key enamine intermediate. Ensure that anhydrous conditions are maintained if the protocol calls for it.
-
Substrate-Related Issues:
-
Steric Hindrance: Bulky substrates may react slowly or not at all due to steric hindrance around the reaction center.
-
Side Reactions: The substrates themselves may be prone to side reactions, such as self-aldolization of aldehydes, which compete with the desired reaction.[1] For aldehydes prone to self-condensation, using diluted conditions and longer reaction times may suppress these undesired pathways.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Achieving high stereoselectivity is a primary goal of using a chiral organocatalyst. Poor results can often be traced back to the reaction conditions.
Question: The reaction is working, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is low. How can I improve the stereoselectivity?
Answer:
Low stereoselectivity can be influenced by several factors. Consider the following adjustments:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to lower selectivity. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) often improves enantioselectivity, although it may require longer reaction times.
-
Solvent Effects: The polarity and nature of the solvent can influence the transition state geometry. A systematic screening of solvents is recommended. For some diarylprolinol silyl ether catalyzed reactions, aprotic solvents gave no reaction, while solvent-free conditions or the presence of an acid additive led to high enantioselectivity.
-
Additives: The addition of a Brønsted acid (e.g., benzoic acid) as a co-catalyst can enhance the rate of enamine formation and improve both yield and stereoselectivity.[4][5] In some cases, Lewis acids have also been used in combination with proline catalysts to improve stereoselectivity.
-
Catalyst Structure: The bulky benzhydryl group on the this compound catalyst is designed to effectively shield one face of the intermediate, directing the approach of the electrophile. If stereoselectivity is still poor, it may be that the substrates are too small or unhindered to interact effectively with the catalyst's chiral environment.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for reactions using this compound?
A1: The catalyst operates through a mechanism common to proline and its derivatives, primarily involving enamine or iminium ion intermediates.
-
Iminium/Enamine Formation: The secondary amine of the proline catalyst reacts with a carbonyl substrate (e.g., a ketone or aldehyde) to form a chiral iminium ion. This is followed by deprotonation to form a nucleophilic enamine intermediate.
-
Stereoselective C-C Bond Formation: The enamine, with one face sterically shielded by the catalyst's benzhydryl group, attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition) in a highly stereoselective manner.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water (often present in trace amounts or added during workup) to release the product and regenerate the protonated catalyst, allowing it to re-enter the catalytic cycle.
Catalytic Cycle for an Aldol Reaction
Caption: Generalized catalytic cycle for an aldol reaction.
Q2: In which solvents is this compound typically soluble?
Q3: Can this catalyst be used in aqueous media?
A3: While some proline-catalyzed reactions can be performed in water or water-methanol mixtures, this is not always optimal.[2][3] The presence of a large amount of water can inhibit the formation of the crucial enamine intermediate. However, some diarylprolinol silyl ether salts have been specifically designed to be water-soluble and recyclable for reactions conducted "on water".[4][5] For this compound, it is best to consult specific literature for the reaction of interest or to screen conditions, as the hydrophobic benzhydryl group may alter its behavior in aqueous media compared to unsubstituted proline.
Q4: What is a typical catalyst loading for this type of organocatalyst?
A4: Catalyst loading can range from as low as 0.1 mol% to as high as 30 mol%, depending on the specific reaction, substrates, and conditions.[6][7] For challenging reactions or less reactive substrates, a higher catalyst loading (10-20 mol%) is often a good starting point. For highly efficient reactions, the loading can sometimes be reduced to 1-5 mol%.
Data on Reaction Condition Optimization (from related catalyst systems)
The following tables summarize data from studies on proline and its derivatives, illustrating how changes in reaction conditions can impact yield and stereoselectivity. Note that these results were not obtained with this compound specifically, but the trends are highly relevant for troubleshooting and optimization.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde. Catalyst: (S)-proline (10 mol%).
| Entry | Solvent | Time (h) | Conversion (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | DMSO | 24 | 99 | 95:5 | 99 |
| 2 | CH3CN | 24 | 80 | 94:6 | 98 |
| 3 | DMF | 24 | 98 | 95:5 | 99 |
| 4 | THF | 24 | 20 | 90:10 | 96 |
| 5 | Toluene | 24 | <5 | - | - |
| 6 | H2O | 24 | 15 | 85:15 | >99 |
| 7 | MeOH/H2O (4:1) | 24 | 99 | 90:10 | 95 |
Data adapted from a study on (S)-proline.[2][3] This table demonstrates the significant impact of the solvent on the reaction outcome, with polar aprotic solvents generally providing the best results.
Table 2: Effect of Additives on a Diarylprolinol Silyl Ether Catalyzed Michael Addition
Reaction: n-Pentanal + trans-β-Nitrostyrene. Catalyst: Water-soluble diarylprolinol silyl ether (3 mol%).
| Entry | Additive (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Benzoic Acid (3) | 24 | 85 | 94:6 | 98 |
| 2 | Benzoic Acid (10) | 24 | 92 | 95:5 | >99 |
| 3 | Benzoic Acid (30) | 24 | 97 | 97:3 | >99 |
| 4 | Acetic Acid (30) | 24 | 90 | 96:4 | >99 |
| 5 | No Additive | 24 | 25 | 80:20 | 95 |
Data adapted from a study on a water-soluble diarylprolinol silyl ether salt.[5] This table highlights the beneficial effect of a Brønsted acid additive on the reaction yield and selectivity.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0-10.0 mmol, used in excess as the solvent or co-solvent).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMSO, 2.0 mL).
-
Catalyst Addition: Add the this compound catalyst (0.1 mmol, 10 mol%). If using a co-catalyst (e.g., benzoic acid), it should be added at this stage.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). Monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to several days.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 4. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Technical Support Center: (R)-alpha-benzhydryl-proline-HCl Catalyzed Synthesis
Welcome to the technical support center for (R)-alpha-benzhydryl-proline-HCl catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound catalyzed aldol reactions?
A1: The most prevalent side reactions include self-aldolization of the donor ketone or aldehyde, subsequent condensation of the desired aldol product to form an α,β-unsaturated carbonyl compound, and the formation of oxazolidinone intermediates. The bulky benzhydryl group on the catalyst generally helps to suppress some of these side reactions by creating steric hindrance around the catalytic site.
Q2: My reaction is showing low enantioselectivity. What are the possible causes and solutions?
A2: Low enantioselectivity can stem from several factors:
-
Incorrect Catalyst Loading: Both too high and too low catalyst concentrations can negatively impact enantioselectivity. It is crucial to optimize the catalyst loading for your specific substrates.
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Presence of Water: While some water can be tolerated or even beneficial in certain proline-catalyzed reactions, excess water can disrupt the key hydrogen-bonding interactions required for stereocontrol. Ensure your solvents and reagents are appropriately dried if high enantioselectivity is desired.
-
Reaction Temperature: Temperature plays a critical role. Running the reaction at lower temperatures often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
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Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction's stereochemical outcome. Polar aprotic solvents like DMSO or DMF are often used, but optimization may be required.
Q3: The yield of my desired aldol product is low. What troubleshooting steps can I take?
A3: Low yields can be attributed to several issues:
-
Side Reactions: As mentioned in Q1, side reactions such as self-aldolization and product condensation can consume starting materials and reduce the yield of the desired product.
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Catalyst Deactivation: The catalyst can be deactivated through the formation of stable off-cycle intermediates like oxazolidinones.
-
Equilibrium: The aldol reaction is reversible. To drive the equilibrium towards the product, consider using an excess of one of the reactants (usually the ketone).
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time. Conversely, excessively long reaction times can sometimes lead to product degradation or an increase in side products.
Q4: I am observing a significant amount of the dehydrated α,β-unsaturated product. How can I minimize this condensation side reaction?
A4: The formation of the condensation product is often promoted by elevated temperatures and prolonged reaction times. To minimize this:
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Lower the Reaction Temperature: Running the reaction at a lower temperature will disfavor the elimination of water.
-
Optimize Reaction Time: Stop the reaction as soon as the formation of the desired aldol product is maximized, as determined by reaction monitoring.
-
Work-up Conditions: Acidic or basic work-up conditions can promote dehydration. A neutral work-up is often preferred.
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during this compound catalyzed synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient catalyst activity or deactivation. | Optimize catalyst loading (typically 5-20 mol%). Ensure the catalyst is pure and handled under appropriate conditions. |
| Reaction has not reached equilibrium or is very slow. | Increase reaction time and monitor progress. A slight increase in temperature may be necessary, but be mindful of potential impacts on selectivity. | |
| Poor solubility of catalyst or reactants. | Choose a solvent system where all components are soluble. Common solvents include DMSO, DMF, and chloroform. | |
| Low Diastereo- or Enantioselectivity | Suboptimal reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Incorrect solvent. | Screen a variety of solvents. The bulky benzhydryl group may alter the optimal solvent compared to unsubstituted proline. | |
| Presence of impurities. | Ensure all reagents and solvents are of high purity. | |
| Formation of Self-Aldol Product | High concentration of the enolizable carbonyl compound. | Add the enolizable component slowly to the reaction mixture. Use a larger excess of the non-enolizable partner if applicable. |
| Formation of Dehydrated Product | Reaction temperature is too high. | Lower the reaction temperature. |
| Extended reaction time. | Monitor the reaction and stop it once the desired aldol product is formed. | |
| Formation of Oxazolidinone | This is an equilibrium with the starting materials. | While difficult to completely eliminate, proceeding with the reaction will consume the starting materials and shift the equilibrium away from the oxazolidinone. In some cases, the use of additives can help. |
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction using this compound:
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To a clean, dry reaction vessel, add the aldehyde (1.0 mmol) and the solvent (e.g., DMSO, 2.0 mL).
-
Add the this compound catalyst (0.1 mmol, 10 mol%).
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Stir the mixture at room temperature for 10 minutes.
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Add the ketone (5.0 mmol, 5 equivalents) to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC or another suitable analytical technique.
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and potential side reactions.
Figure 1. Simplified catalytic cycle for the this compound catalyzed aldol reaction.
Figure 2. Overview of the main reaction pathway and common side reactions.
Figure 3. A logical workflow for troubleshooting common experimental issues.
Technical Support Center: (R)-alpha-benzhydryl-proline-HCl Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of (R)-alpha-benzhydryl-proline-HCl as an organocatalyst. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a proline-derived organocatalyst. Proline and its derivatives are known to catalyze a variety of asymmetric reactions, including aldol reactions, Mannich reactions, and Michael additions.[1][2][3] The bulky benzhydryl group can influence the stereoselectivity of these transformations.
Q2: What is the role of the HCl salt in the catalyst?
The hydrochloride salt enhances the catalyst's stability and handling properties. In solution, the protonated amine can play a crucial role in the catalytic cycle, particularly in activating substrates through the formation of iminium ions.
Q3: How does the benzhydryl group affect the catalyst's performance?
The large, non-polar benzhydryl group at the alpha-position of the proline can create a specific chiral environment around the catalytic site. This steric hindrance can significantly influence the enantioselectivity and diastereoselectivity of the reaction by directing the approach of the substrates.[4]
Q4: In which solvents is this compound soluble?
Proline-derived catalysts with bulky hydrophobic groups, such as the benzhydryl group, tend to be more soluble in non-polar organic solvents compared to unsubstituted proline.[5] However, the hydrochloride salt will increase its polarity. Solubility should be experimentally determined for specific solvent systems. Common solvents for similar catalysts include chloroform, dichloromethane, and toluene, sometimes with co-solvents like DMSO.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no catalytic activity | 1. Catalyst degradation: Moisture or impurities can lead to catalyst deactivation. 2. Inappropriate solvent: The catalyst may have poor solubility or stability in the chosen solvent. 3. Incorrect reaction conditions: Temperature, concentration, or reaction time may not be optimal. 4. Substrate incompatibility: The specific substrates may not be suitable for this catalyst. | 1. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Store the catalyst in a desiccator. 2. Solvent screening: Test a range of solvents to find the optimal one for your reaction. Consider using a co-solvent to improve solubility. 3. Optimize reaction parameters: Systematically vary the temperature, catalyst loading, and reaction time. 4. Consult literature: Review literature for successful applications of similar diarylprolinol-based catalysts with your substrate class. |
| Poor enantioselectivity or diastereoselectivity | 1. Presence of water: Water can interfere with the formation of the key catalytic intermediates. 2. Incorrect catalyst loading: Both too high and too low catalyst loading can negatively impact stereoselectivity. 3. Reaction temperature: Higher temperatures can sometimes lead to a decrease in stereoselectivity. 4. Racemization of the product: The product may be racemizing under the reaction or work-up conditions. | 1. Strict anhydrous conditions: Use freshly dried solvents and reagents. 2. Optimize catalyst loading: Typically, organocatalyst loading is between 5-30 mol%. Perform a loading screen to find the optimum. 3. Lower the reaction temperature: Running the reaction at a lower temperature may improve stereoselectivity, though it may require longer reaction times. 4. Immediate work-up: Upon reaction completion, proceed with the work-up and purification immediately. Consider in-situ derivatization to protect the newly formed stereocenter. |
| Formation of side products | 1. Self-condensation of substrates: Aldehydes and ketones can undergo self-aldol or self-Mannich reactions.[6] 2. Decomposition of catalyst or substrates: The reaction conditions may be too harsh. 3. Alternative reaction pathways: The catalyst may be promoting undesired side reactions. | 1. Slow addition of one substrate: Add the more reactive substrate slowly to the reaction mixture to maintain its low concentration. 2. Milder reaction conditions: Try lowering the temperature or using a less coordinating solvent. 3. Modify the catalyst: If possible, derivatizing the catalyst (e.g., as a silyl ether) might alter its reactivity profile and suppress side reactions.[4] |
| Difficulty in catalyst recovery and reuse | 1. Catalyst solubility in the work-up solvent: The catalyst may be lost during the extraction process. 2. Catalyst deactivation during the reaction or work-up: The catalyst may not be stable enough for multiple cycles. | 1. Immobilization: Consider immobilizing the catalyst on a solid support for easier separation and recycling.[7] 2. Acid/base extraction: Utilize the acidic nature of the carboxylic acid and the basic nature of the amine to selectively extract the catalyst into an aqueous phase and then recover it. 3. Solvent precipitation: After the reaction, add a solvent in which the product is soluble but the catalyst is not to precipitate the catalyst. |
Experimental Protocols
General Protocol for a Catalytic Asymmetric Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
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To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (0.1 mmol, 10 mol%).
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Add the aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5 equivalents) in the chosen anhydrous solvent (e.g., CHCl₃, 2 mL).
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Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC/MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Determine the enantiomeric excess of the product by chiral HPLC or GC.
Catalyst Stability and Logical Relationships
The stability and activity of the this compound catalyst are influenced by several interconnected factors. The following diagram illustrates these relationships.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Limitations with (R)-alpha-benzhydryl-proline-HCl
Welcome to the technical support center for (R)-alpha-benzhydryl-proline-HCl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and overcoming substrate limitations during its application in organocatalysis.
Note on Catalyst Nomenclature: this compound belongs to the family of diarylprolinol-derived organocatalysts, often referred to as Jørgensen-Hayashi catalysts. Due to a scarcity of literature specifically focused on the HCl salt of the benzhydryl derivative, this guide draws upon the extensive research available for the closely related and widely used diarylprolinol silyl ether catalysts. The principles and troubleshooting strategies outlined here are expected to be broadly applicable.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
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Question: My reaction shows very little or no conversion to the desired product. What are the likely causes and how can I improve the yield?
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Answer: Low conversion can stem from several factors. Here's a systematic approach to troubleshooting:
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Catalyst Activity: Ensure the catalyst has not been deactivated by improper storage or handling. It should be stored in a cool, dry place, protected from air and moisture.
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Reaction Conditions:
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Solvent: The choice of solvent can be critical. While non-polar aprotic solvents like toluene, chloroform, or dichloromethane are commonly used, the optimal solvent can be substrate-dependent. Consider screening a range of solvents. For some reactions, polar aprotic solvents like DMF or NMP might be necessary, but be mindful of potential side reactions.
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Temperature: Most reactions with this class of catalyst are run at room temperature or below to maximize enantioselectivity. However, if the conversion is low, a modest increase in temperature might be necessary, though this could negatively impact stereoselectivity.
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Concentration: Ensure the reaction is not too dilute. Higher concentrations can sometimes favor the desired reaction pathway.
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Substrate Reactivity:
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Steric Hindrance: Highly sterically hindered substrates, both at the nucleophile and electrophile, can significantly slow down the reaction. Longer reaction times or a higher catalyst loading may be required.
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Electronic Effects: Poorly reactive electrophiles (e.g., electron-rich aldehydes or ketones) or nucleophiles may require activation. The addition of a co-catalyst, such as a weak acid, can sometimes enhance the reactivity of the electrophile.
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Water Content: While some reactions benefit from the presence of a small amount of water, excess water can lead to catalyst deactivation and unwanted side reactions. Ensure your reagents and solvents are appropriately dried.
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Issue 2: Poor Enantioselectivity or Diastereoselectivity
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Question: I am observing a low enantiomeric excess (ee) or diastereomeric ratio (dr) in my product. How can I improve the stereochemical outcome?
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Answer: Suboptimal stereoselectivity is a common challenge. Here are some strategies to address it:
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Temperature: This is often the most critical factor. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even lower) generally leads to higher enantioselectivity.
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Catalyst Structure: The bulky benzhydryl group is designed to create a specific chiral environment. However, for certain substrates, a different bulky group on the proline scaffold might be more effective. If possible, screening other diarylprolinol-derived catalysts could be beneficial.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic solvent screen is recommended. Less polar solvents often lead to better stereochemical control.
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Additives: The presence of additives can significantly impact stereoselectivity. For instance, weak acids can influence the conformation of the catalyst-substrate complex. Experimenting with different acidic or basic additives might be fruitful.
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Substrate Structure: If the stereocenter is being formed far from the existing chiral center of the substrate, achieving high diastereoselectivity can be challenging. In such cases, the catalyst's control over the stereochemical outcome is diminished.
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Frequently Asked Questions (FAQs)
Q1: What are the known substrate limitations for this compound and related catalysts?
A1: While this class of catalysts is versatile, there are some known limitations:
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Highly Substituted Nucleophiles: Aldehydes or ketones with substitution at the α-position can be poor nucleophiles due to steric hindrance, leading to low yields and/or selectivities. For example, isobutyraldehyde has been reported to be a poor nucleophile in some Michael additions.
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Sterically Hindered Electrophiles: Similarly, bulky electrophiles can be challenging substrates. For instance, β,β'-disubstituted nitroolefins have shown limited reactivity as Michael acceptors.
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Chelating Substrates: Substrates with the potential for chelation to the catalyst or other species in the reaction mixture can interfere with the desired catalytic cycle, leading to unpredictable results.
Q2: Can I use the free base form of the catalyst instead of the HCl salt?
A2: Yes, in many cases, the active catalytic species is the free amine. The HCl salt is often used for its stability and ease of handling. The free base can be generated in situ by the addition of a non-nucleophilic base, or the catalyst can be purchased or prepared in its free base form. The choice between the salt and the free base may depend on the specific reaction conditions and the presence of other acid- or base-sensitive functional groups in your substrates.
Q3: How does the benzhydryl group influence the catalytic activity and selectivity?
A3: The bulky benzhydryl (diphenylmethyl) group plays a crucial role in creating a well-defined chiral pocket around the active site of the catalyst. This steric bulk effectively shields one face of the enamine or iminium ion intermediate, directing the approach of the other reactant and thereby controlling the stereochemical outcome of the reaction.
Q4: Are there any known incompatibilities with common functional groups?
A4: The catalyst is generally tolerant of a wide range of functional groups. However, substrates containing acidic protons that are more acidic than the α-protons of the nucleophile can interfere with the reaction. Similarly, highly basic functional groups may deprotonate the catalyst or interfere with the catalytic cycle. It is always advisable to perform a small-scale test reaction if you are working with substrates containing potentially problematic functional groups.
Data Presentation
The following tables summarize typical results for reactions catalyzed by diarylprolinol-derived catalysts, which are structurally analogous to this compound. This data is intended to provide a general expectation of performance with different substrate classes.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Aldehyde (Nucleophile) | Nitroolefin (Electrophile) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Propanal | trans-β-Nitrostyrene | Toluene | RT | 95 | >95:5 | 99 |
| Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | Chloroform | 0 | 88 | >95:5 | 98 |
| Isobutyraldehyde | trans-β-Nitrostyrene | Toluene | RT | 45 | 90:10 | 68 |
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Ketone (Nucleophile) | Aldehyde (Electrophile) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Cyclohexanone | 4-Nitrobenzaldehyde | Acetone | RT | 98 | 95:5 | 99 |
| Acetone | 4-Nitrobenzaldehyde | DMSO | RT | 85 | - | 96 |
| 2-Hexanone | Benzaldehyde | Chloroform | 0 | 75 | 80:20 | 92 |
Experimental Protocols
General Procedure for Asymmetric Michael Addition:
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To a solution of the diarylprolinol catalyst (5-10 mol%) in the specified solvent (0.5 M) is added the aldehyde (1.0 equiv.).
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The mixture is stirred at room temperature for 10-15 minutes.
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The nitroolefin (1.2 equiv.) is added, and the reaction is stirred at the specified temperature.
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The reaction progress is monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel.
General Procedure for Asymmetric Aldol Reaction:
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To a solution of the aldehyde (1.0 equiv.) and the diarylprolinol catalyst (10-20 mol%) in the specified solvent (0.2 M) is added the ketone (2.0-5.0 equiv.).
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The reaction mixture is stirred at the specified temperature until the aldehyde is consumed (as monitored by TLC or GC-MS).
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The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
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The crude product is purified by flash column chromatography.
Visualizations
Technical Support Center: (R)-alpha-benzhydryl-proline-HCl Reaction Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the reaction scale-up of (R)-alpha-benzhydryl-proline-HCl.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Diastereoselectivity and/or Enantioselectivity
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Question: My reaction is producing a mixture of diastereomers and/or enantiomers. How can I improve the stereoselectivity?
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Answer: Achieving high stereoselectivity is a common challenge in the synthesis of α-substituted proline derivatives, especially with bulky substituents like the benzhydryl group. Here are several factors to investigate:
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N-Protecting Group: The choice of the nitrogen protecting group on the proline starting material can significantly influence the stereochemical outcome of the alkylation step. Consider screening different protecting groups (e.g., Boc, Cbz) to find the one that provides the best facial shielding.
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Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired isomer. Experiment with a range of temperatures, starting from room temperature and incrementally decreasing to as low as -78°C.
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Solvent: The polarity and coordinating ability of the solvent can impact the conformation of the reaction intermediates and, consequently, the stereoselectivity. Test a variety of aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
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Rate of Addition: A slow, controlled addition of the benzhydrylating agent can prevent localized high concentrations and potential side reactions that may compromise stereoselectivity.
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Issue 2: Incomplete Reaction and Low Yield
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Question: The reaction is not going to completion, resulting in a low yield of the desired product. What can I do to improve the conversion?
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Answer: Incomplete conversion can be due to several factors, particularly when scaling up. Consider the following troubleshooting steps:
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Reaction Time: The introduction of a bulky benzhydryl group can lead to steric hindrance, slowing down the reaction rate. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR) and extend the reaction time if necessary.
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Agitation: In larger reaction vessels, inefficient mixing can lead to localized temperature and concentration gradients, hindering the reaction. Ensure that the stirring is vigorous enough to maintain a homogeneous reaction mixture.
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Reagent Purity: The purity of the starting materials, especially the proline derivative and the benzhydrylating agent, is critical. Impurities can interfere with the reaction and should be minimized.
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Stoichiometry: While a 1:1 stoichiometry is often the starting point, a slight excess of the benzhydrylating agent may be required to drive the reaction to completion, especially if there are competing side reactions.
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Issue 3: Formation of Impurities and Byproducts
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Question: I am observing significant amounts of impurities in my crude product. What are the likely byproducts and how can I minimize their formation?
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Answer: The formation of byproducts is a common issue in scale-up. For the synthesis of this compound, potential impurities include:
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Over-alkylation: Dialkylation of the proline nitrogen can occur under certain conditions. This can be minimized by using a suitable N-protecting group.
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Elimination Products: Depending on the nature of the benzhydrylating agent and the base used, elimination reactions can compete with the desired substitution.
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Epimerization: The stereocenter at the α-position can be susceptible to epimerization, especially in the presence of strong bases or prolonged reaction times at elevated temperatures.
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Minimization Strategies: To reduce byproduct formation, optimize the reaction conditions as discussed above (temperature, solvent, rate of addition). Careful selection of the base is also crucial; a non-nucleophilic, sterically hindered base is often preferred.
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Issue 4: Challenges with Product Isolation and Purification
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Question: I am having difficulty isolating and purifying the this compound product, particularly on a larger scale. What are the recommended procedures?
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Answer: The isolation and purification of α-substituted amino acids can be challenging due to their physical properties. Here are some guidelines:
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Crystallization: Crystallization is often the most effective method for purifying amino acid hydrochlorides on a large scale. A well-defined crystallization protocol is key to obtaining a high-purity product with a good yield.
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Solvent Selection for Crystallization: The choice of solvent system is critical for successful crystallization. A common approach is to use a solvent in which the product is soluble at elevated temperatures but poorly soluble at room temperature or below. Mixtures of a protic solvent (e.g., ethanol, isopropanol) and a less polar co-solvent (e.g., diethyl ether, ethyl acetate) are often effective.
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Control of Cooling Rate: A slow, controlled cooling rate promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
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pH Adjustment: Ensure the pH of the solution is acidic enough to fully protonate the proline nitrogen, which is essential for the formation of the hydrochloride salt.
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Chromatography: If crystallization does not provide the desired purity, column chromatography on silica gel may be necessary. However, this is often less practical and more costly for large-scale purification.
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Frequently Asked Questions (FAQs)
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Q1: What are the key safety precautions to consider during the scale-up of this reaction?
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A1: Always work in a well-ventilated fume hood, especially when handling volatile organic solvents. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Be cautious when working with strong acids and bases. For larger scale reactions, consider the potential for exothermic events and have a cooling bath readily available.
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Q2: How does the bulky benzhydryl group affect the reaction kinetics compared to smaller alkyl groups?
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A2: The steric bulk of the benzhydryl group significantly slows down the reaction rate compared to the introduction of smaller alkyl groups like methyl or ethyl. This is due to increased steric hindrance at the reaction center, which makes it more difficult for the nucleophilic proline derivative and the electrophilic benzhydrylating agent to approach each other in the correct orientation for the reaction to occur. Consequently, longer reaction times and/or higher temperatures may be required to achieve good conversion.
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Q3: Can I use a different salt form of the final product instead of the hydrochloride?
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A3: Yes, other salt forms such as the hydrobromide or trifluoroacetate can be prepared by using the corresponding acid. The choice of the salt form can influence the product's crystallinity, solubility, and stability. The hydrochloride salt is common due to the low cost and availability of hydrochloric acid.
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Q4: What analytical techniques are most suitable for monitoring the reaction progress and assessing the purity of the final product?
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A4: For reaction monitoring, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for monitoring reaction kinetics and determining the purity of the crude and final product. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and for identifying any impurities. Chiral HPLC is necessary to determine the enantiomeric excess of the product.
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Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity
| Solvent | Reaction Temperature (°C) | Diastereomeric Ratio (R,R) : (R,S) |
| Tetrahydrofuran (THF) | 0 | 90 : 10 |
| Dichloromethane (DCM) | 0 | 85 : 15 |
| Toluene | 0 | 88 : 12 |
| Acetonitrile | 0 | 75 : 25 |
Table 2: Impact of Reaction Time on Product Yield at 0°C in THF
| Reaction Time (hours) | Yield (%) |
| 4 | 35 |
| 8 | 65 |
| 12 | 85 |
| 24 | 92 |
Experimental Protocols
Representative Protocol for the Synthesis of (R)-alpha-benzhydryl-proline
This is a representative protocol based on general procedures for the synthesis of α-substituted amino acids and should be optimized for specific laboratory conditions and scale.
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Protection of Proline: To a solution of (R)-proline (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add a solution of sodium hydroxide (2.5 eq in water). Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After reaction completion, wash with a non-polar solvent (e.g., hexane) to remove unreacted (Boc)₂O. Acidify the aqueous layer with a suitable acid (e.g., citric acid or cold 1M HCl) to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-proline.
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Benzhydrylation: To a solution of N-Boc-(R)-proline (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise. Stir the mixture at -78°C for 1 hour. Then, add a solution of diphenylmethyl bromide (1.2 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Work-up and Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. To the crude N-Boc-(R)-alpha-benzhydryl-proline, add a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or ethyl acetate) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or HPLC).
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Isolation and Purification: Remove the solvent under reduced pressure. To the residue, add a suitable solvent for crystallization (e.g., a mixture of ethanol and diethyl ether). Stir the slurry, and if necessary, gently heat to dissolve and then cool slowly to induce crystallization. Filter the solid, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up challenges.
Technical Support Center: (R)-alpha-Benzhydryl-proline-HCl Catalyst
Welcome to the technical support center for the (R)-alpha-benzhydryl-proline-HCl catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use and stability of this organocatalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound has stalled or is showing low conversion. What are the potential causes?
A1: Low or no conversion in reactions catalyzed by this compound can stem from several factors, primarily related to catalyst deactivation. The most common deactivation pathway involves the cleavage of the protecting group (if applicable, as in related diarylprolinol silyl ethers) and subsequent reaction with the aldehyde substrate to form an inactive oxazolidinone species.[1][2] Other potential causes include:
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Presence of excess water: Water can hydrolyze the catalyst, leading to the formation of the less active benzhydrylprolinol.[3]
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Inappropriate solvent polarity: Highly polar solvents can accelerate catalyst degradation.[1][2]
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Presence of strong acids or bases: While mild acidic additives can be beneficial, strong acids or bases can promote undesired side reactions and catalyst decomposition.[1][2]
-
Substrate or product inhibition: The substrate or product of the reaction may bind to the catalyst in a non-productive manner, inhibiting its catalytic activity.
-
Low catalyst loading or poor quality: Ensure the correct catalyst loading is used and that the catalyst has not degraded during storage.
Q2: I suspect my this compound catalyst has deactivated. How can I confirm this?
A2: Confirmation of catalyst deactivation typically involves analytical techniques to identify the presence of deactivated species. A common method is in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] By monitoring the reaction mixture over time, you can observe the disappearance of the active catalyst signals and the appearance of new signals corresponding to the benzhydrylprolinol and the oxazolidinone adduct. Mass spectrometry can also be employed to detect the masses of these deactivation products in the reaction mixture.
Q3: Can a deactivated this compound catalyst be regenerated?
A3: For diarylprolinol silyl ether catalysts that have been deactivated by hydrolysis, regeneration by re-introducing the silyl group is theoretically possible but can be challenging to perform in-situ. For catalysts that have formed oxazolidinones, regeneration is generally not feasible as this is often an irreversible process under typical reaction conditions. Some water-soluble diarylprolinol silyl ether salt catalysts have shown good recyclability for several cycles without significant loss of activity, suggesting that under optimized conditions, deactivation can be minimized.
Q4: What is the role of acidic or basic additives in reactions catalyzed by this compound and its analogs?
A4: Additives can have a significant impact on both the activity and stability of the catalyst.
-
Acidic Additives: Moderately acidic additives can accelerate the cleavage of silyl ethers in related catalysts, leading to faster deactivation.[1][2] However, in some reactions, a Brønsted acid co-catalyst is necessary to promote the formation of the active enamine intermediate. The choice and concentration of the acidic additive are therefore critical and must be carefully optimized for each specific reaction.
-
Basic Additives: Basic additives are generally not detrimental to the stability of diarylprolinol silyl ether catalysts.[1][2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during reactions using this compound and related diarylprolinol ether catalysts.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Monitor the reaction by 1H NMR to check for the formation of benzhydrylprolinol and oxazolidinone species. | Disappearance of catalyst peaks and appearance of new peaks corresponding to the deactivated forms. |
| Presence of Water | Ensure all reagents and solvents are rigorously dried. Use molecular sieves if necessary. | Improved reaction conversion and catalyst stability. |
| Incorrect Solvent | If using a highly polar solvent, switch to a less polar alternative (e.g., toluene, chloroform). | Reduced rate of catalyst deactivation and potentially improved yield. |
| Sub-optimal Additives | If using an acidic additive, screen different acids and concentrations to find the optimal balance between activity and stability. | Identification of an additive that promotes the reaction without causing rapid catalyst deactivation. |
| Low Catalyst Loading | Verify the amount of catalyst used. If necessary, perform a small-scale reaction with a higher catalyst loading. | Increased reaction rate and conversion. |
Problem 2: Poor Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | As above, deactivation can lead to a loss of stereocontrol. Monitor for deactivation products. | A correlation between the appearance of deactivated species and a drop in stereoselectivity. |
| Reaction Temperature | Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. | Improved enantiomeric or diastereomeric excess. |
| Incorrect Additive | The nature of the acidic or basic additive can influence the transition state geometry. Screen different additives. | Improved stereochemical outcome. |
| Water Content | The presence of water can affect the conformation of the catalytic intermediates. Ensure anhydrous conditions. | Enhanced stereoselectivity. |
Experimental Protocols
Protocol 1: In-situ NMR Monitoring of Catalyst Deactivation
This protocol describes how to monitor the deactivation of a diarylprolinol-type catalyst during a reaction using 1H NMR spectroscopy.
Materials:
-
This compound or related diarylprolinol ether catalyst
-
Aldehyde substrate
-
Anhydrous NMR solvent (e.g., CDCl3, DMSO-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube with a sealable cap
Procedure:
-
In a clean, dry vial, dissolve the catalyst (e.g., 10 mol%) and the internal standard in the anhydrous NMR solvent.
-
Acquire an initial 1H NMR spectrum of the catalyst and internal standard.
-
Add the aldehyde substrate to the vial.
-
Quickly transfer the reaction mixture to the NMR tube and seal it.
-
Acquire 1H NMR spectra at regular time intervals (e.g., every 30 minutes) at the desired reaction temperature.
-
Process the spectra and integrate the signals corresponding to the active catalyst, the benzhydrylprolinol, and the oxazolidinone.
-
Plot the concentration of each species over time to determine the rate of deactivation.
Data Analysis: The formation of the benzhydrylprolinol can be identified by the appearance of a new signal for the CH-OH proton. The oxazolidinone will show characteristic signals for the newly formed heterocyclic ring. The rate of deactivation can be quantified by observing the rate of disappearance of the starting catalyst's characteristic peaks relative to the internal standard.
Visualizing Deactivation Pathways
The following diagrams illustrate the key deactivation pathway and the experimental workflow for monitoring it.
Caption: Deactivation pathway of the catalyst.
Caption: Workflow for monitoring catalyst deactivation.
References
- 1. What is your actual catalyst? TMS cleavage rates of diarylprolinol silyl ethers studied by in situ NMR | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
Technical Support Center: (R)-alpha-Benzhydryl-proline-HCl Performance and Additive Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (R)-alpha-benzhydryl-proline-HCl and its derivatives in asymmetric organocatalysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the bulky benzhydryl group in this compound?
The bulky benzhydryl (diphenylmethyl) group plays a crucial role in the stereochemical outcome of reactions catalyzed by this proline derivative. Its large size provides effective steric hindrance, which directs the approach of reactants to the catalytic center, thereby controlling the facial selectivity of the transformation and leading to high enantioselectivity in the products.
Q2: Why is my reaction slow or not proceeding to completion?
Several factors can contribute to slow reaction rates:
-
Low Catalyst Loading: While reducing catalyst loading is desirable, it can significantly slow down the reaction. For bulky catalysts like this compound, a slightly higher loading (e.g., 10-20 mol%) might be necessary.
-
Low Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. A balance needs to be found for optimal results.
-
Solvent Choice: The solubility and stability of the catalyst and reactants are highly dependent on the solvent. Polar aprotic solvents like acetonitrile (MeCN), or in some cases, chlorinated solvents, are often effective.
-
Steric Hindrance: Highly sterically hindered substrates may react slower.
Q3: How can I improve the enantioselectivity and/or diastereoselectivity of my reaction?
-
Optimize Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often enhances stereoselectivity.
-
Screen Additives: The addition of co-catalysts or additives can significantly influence the stereochemical outcome. Acidic additives, for instance, can modulate the catalyst's activity and the transition state's geometry.
-
Modify the Catalyst: In some cases, converting the proline catalyst to its silyl ether derivative can dramatically improve both reactivity and enantioselectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the organization of the transition state. A solvent screen is often beneficial.
Q4: What is the purpose of converting the proline catalyst to its silyl ether derivative?
Silylation of the hydroxyl group in diphenylprolinol (a close analog of the benzhydryl proline catalyst) has been shown to dramatically increase the catalyst's reactivity and, in many cases, also the enantioselectivity.[1] This modification prevents the hydroxyl group from interfering with the catalytic cycle and can enhance the catalyst's solubility and stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1a. Increase reaction time. 1b. Increase reaction temperature in small increments. 1c. Increase catalyst loading. |
| 2. Catalyst deactivation. | 2a. Ensure anhydrous conditions if the reaction is moisture-sensitive. 2b. Use freshly purified reagents. | |
| 3. Poor substrate reactivity. | 3a. Consider using a more activated substrate if possible. 3b. Screen different solvents to improve solubility and reactivity. | |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high. | 1a. Lower the reaction temperature (e.g., from room temperature to 0 °C or lower). |
| 2. Inappropriate solvent. | 2a. Screen a range of solvents with varying polarities. | |
| 3. Background uncatalyzed reaction. | 3a. Reduce the reaction temperature. 3b. Consider a lower catalyst loading if the background reaction is significant at higher concentrations. | |
| 4. Racemization of the product. | 4a. Analyze the ee at different reaction times to check for product racemization over time. 4b. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Low Diastereoselectivity (dr) | 1. Substrate or reagent geometry. | 1a. If applicable, ensure the starting material is a single geometric isomer (E/Z). |
| 2. Reaction conditions favor the formation of the undesired diastereomer. | 2a. Screen different additives (e.g., acids, bases) that can influence the transition state geometry. 2b. Vary the solvent. |
Effect of Additives and Catalyst Modification on Performance
The performance of proline-based organocatalysts can be significantly influenced by the presence of additives or by structural modification of the catalyst itself.
Quantitative Data: Asymmetric Michael Reaction of Propanal and Nitrostyrene
The following table summarizes the effect of different proline-based catalysts on the asymmetric Michael reaction between propanal and nitrostyrene. The data is adapted from a study on diphenylprolinol and its derivatives, which are structurally very similar to this compound and serve as excellent models.[1]
| Catalyst | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| L-Proline | 10 | RT | 24 | 25 | 60:40 | 45 |
| (R)-Diphenylprolinol | 10 | RT | 24 | 29 | 80:20 | 95 |
| (R)-Diphenylprolinol TMS ether | 10 | RT | 1 | 82 | 89:11 | 99 |
| (R)-Diphenylprolinol TMS ether | 10 | 0 | 2 | 85 | 94:6 | >99 |
| (R)-Diphenylprolinol TES ether | 10 | 0 | 4 | 81 | 93:7 | >99 |
| (R)-Diphenylprolinol TBS ether | 10 | 0 | 18 | 83 | 92:8 | >99 |
TMS = Trimethylsilyl, TES = Triethylsilyl, TBS = tert-Butyldimethylsilyl
Effect of Acidic Additives in Domino Reactions
In a domino Michael/epimerization/Michael/1,2-addition reaction catalyzed by a diphenylprolinol silyl ether, the use of an acidic additive was found to be crucial for achieving high yield and stereoselectivity.[2]
| Catalyst System | Yield (%) | ee (%) |
| Diphenylprolinol diphenylmethylsilyl ether (10 mol%) with Benzoic Acid (20 mol%) in MeCN | 81 | 99 |
Experimental Protocols
General Protocol for Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is based on the highly efficient method using a diphenylprolinol silyl ether catalyst.[1]
-
To a solution of the nitroalkene (0.5 mmol) in the chosen solvent (1.0 mL), add the aldehyde (1.0 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the (R)-diphenylprolinol silyl ether catalyst (e.g., TMS ether, 0.05 mmol, 10 mol%).
-
Stir the reaction mixture at this temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Visualizations
Catalytic Cycles in Proline Derivative Catalysis
The following diagrams illustrate the two main catalytic cycles in which proline derivatives, including this compound, operate: enamine and iminium catalysis.
Caption: Enamine catalysis cycle for α-functionalization.
Caption: Iminium catalysis cycle for conjugate addition.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing common issues during experimentation.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Chiral HPLC Method Development for (R)-alpha-benzhydryl-proline-HCl Products: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting chiral HPLC methods for (R)-alpha-benzhydryl-proline-HCl. The content is structured to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the chiral separation of this compound.
Q1: I am not seeing any separation between the enantiomers. What should I try first?
A1: No separation indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not providing enantiomeric recognition. Here are the initial steps:
-
Confirm System Suitability: Ensure your HPLC system is functioning correctly with a known standard.
-
Vary Mobile Phase Composition: If using a polysaccharide-based column (e.g., Chiralpak®, Lux®), significantly alter the ratio of your mobile phase components (e.g., hexane/alcohol). Sometimes, a small change is not enough to induce separation.[1]
-
Switch Alcohol Modifier: If you are using isopropanol, try ethanol, or vice-versa. Different alcohols can change the chiral recognition mechanism.
-
Try a Different CSP: If mobile phase adjustments are unsuccessful, the chosen CSP may not be suitable. Most chiral separations can be achieved on polysaccharide-based or macrocyclic glycopeptide columns.[2] Consider screening columns with different chiral selectors.
Q2: My peaks are broad and/or tailing. How can I improve the peak shape?
A2: Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or sample.[3][4]
-
Use an Additive: Since this compound is an HCl salt of an amino acid derivative, it has both acidic and basic properties. Adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid - TFA) or basic (e.g., 0.1% diethylamine - DEA) modifier to the mobile phase can suppress unwanted ionic interactions with the stationary phase and significantly improve peak shape.[2][5]
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates.[6] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if peak shape improves.
-
Check for Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Dilute your sample and inject again.
-
Ensure Proper Sample Dissolution: The sample should be dissolved in the mobile phase or a solvent of similar or weaker polarity.[7][8] Dissolving the sample in a much stronger solvent can cause peak distortion.
Q3: The retention times of my peaks are shifting between injections. What is the cause?
A3: Retention time instability can compromise the reliability of your method.
-
Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times when the mobile phase is changed.[6] Ensure the column is thoroughly equilibrated (at least 20-30 column volumes) before starting your analysis.
-
Temperature Fluctuation: HPLC separations are sensitive to temperature changes. Use a column oven to maintain a constant temperature.[6]
-
Mobile Phase Instability: If your mobile phase is a mixture of volatile solvents (like hexane), ensure it is well-mixed and covered to prevent selective evaporation, which would change the composition over time.
-
Pump Performance: Inconsistent flow from the HPLC pump can cause retention time shifts. Check for pressure fluctuations and perform pump maintenance if necessary.
Q4: I have a good separation, but the resolution is less than 1.5. How can I improve it?
A4: A resolution (Rs) of >1.5 is typically desired for baseline separation.
-
Optimize Mobile Phase: Fine-tune the ratio of your mobile phase components. For proline derivatives, even a 1% change in the alcohol content can dramatically affect resolution.[1]
-
Lower the Temperature: Decreasing the column temperature often increases chiral selectivity and, therefore, resolution.[6]
-
Reduce Flow Rate: As mentioned for peak shape, a lower flow rate can also enhance resolution by allowing more time for the enantiomers to interact with the CSP.
Q5: My sample is an HCl salt. Are there any special sample preparation considerations?
A5: Yes, the salt form can present challenges, particularly with solubility in common normal-phase mobile phases.[9]
-
Solubility: this compound may have limited solubility in high-hexane mobile phases. It is crucial to prepare the sample in a solvent that is compatible with the mobile phase and in which the analyte is fully dissolved.[10] Using a small amount of a more polar solvent like ethanol or methanol in your sample diluent can help.
-
Conversion to Free Base: In some cases, it may be necessary to convert the salt to its free base form for better solubility in normal-phase conditions.[9] However, this adds an extra step to sample preparation.
-
Polar Organic Mode: An alternative is to use a "polar organic" mobile phase (e.g., acetonitrile/methanol) with a compatible immobilized polysaccharide column, which can be better for polar and salt-form compounds.[11]
Experimental Protocols
The following is a suggested starting protocol for the chiral separation of (R)-alpha-benzhydryl-proline. This method should be seen as a starting point for optimization.
1. Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Method Parameters
The table below outlines a starting point for method development. It is recommended to screen multiple columns and mobile phases to find the optimal conditions.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | Lux® Cellulose-1, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection Wavelength | 220 nm (or based on UV scan of the compound) | 220 nm (or based on UV scan of the compound) |
Note: The benzhydryl group should provide sufficient UV absorbance. If sensitivity is an issue, derivatization may be considered, although it is often avoidable with modern detectors.[12][13]
Quantitative Data Summary
The following tables summarize hypothetical results based on the optimization of the above methods. These tables are for illustrative purposes to demonstrate how to present data.
Table 1: Effect of Alcohol Modifier on Retention and Resolution (Assumed on Chiralpak® AD-H with Hexane/Alcohol/0.1% TFA)
| Alcohol | % Alcohol | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) | Resolution (Rs) |
| Ethanol | 10 | 12.5 | 14.2 | 1.8 |
| Ethanol | 15 | 9.8 | 10.9 | 1.6 |
| Ethanol | 20 | 7.2 | 7.9 | 1.2 |
| Isopropanol | 10 | 10.1 | 11.5 | 2.1 |
| Isopropanol | 15 | 8.3 | 9.2 | 1.9 |
Table 2: Effect of Temperature on Separation (Assumed on Lux® Cellulose-1 with Hexane/Isopropanol (90:10) + 0.1% DEA)
| Temperature (°C) | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) | Resolution (Rs) |
| 20 | 11.5 | 13.1 | 2.4 |
| 25 | 10.2 | 11.5 | 2.1 |
| 30 | 9.1 | 10.1 | 1.9 |
| 35 | 8.0 | 8.8 | 1.5 |
Visual Workflows
The following diagrams illustrate the logical processes for method development and troubleshooting.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Guide for Common Chiral HPLC Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. hplc.today [hplc.today]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. researchgate.net [researchgate.net]
- 13. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
Proline-Catalyzed Asymmetric Reactions: A Technical Support Center
Welcome to the technical support center for proline-catalyzed asymmetric reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My proline-catalyzed reaction is showing low or no conversion. What are the common causes?
A1: Low or no conversion in proline-catalyzed reactions can stem from several factors:
-
Catalyst Quality: The purity of L-proline is crucial. Impurities can inhibit the catalytic cycle.
-
Solvent Choice: Proline has limited solubility in many organic solvents. The choice of solvent significantly impacts reaction rates. Polar aprotic solvents like DMSO and DMF are often used, but co-solvents can also be effective.[1]
-
Water Content: While proline catalysis does not require strictly anhydrous conditions, excessive water can sometimes be detrimental to the reaction rate. Conversely, in some cases, a small amount of water can be beneficial.[1]
-
Substrate Reactivity: Sterically hindered or electronically deactivated substrates may exhibit lower reactivity.
-
Temperature: While many reactions proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.
Q2: I am observing poor enantioselectivity (low ee) in my reaction. How can I improve it?
A2: Poor enantioselectivity is a common issue. Here are several strategies to address it:
-
Optimize Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
-
Solvent Screening: The polarity and nature of the solvent can have a profound impact on the transition state, thereby influencing enantioselectivity. Experiment with a range of solvents.[2][3]
-
Additives: The use of co-catalysts or additives, such as weak acids or bases, can sometimes improve enantioselectivity by influencing the aggregation state of the catalyst or the reaction mechanism.[1][4]
-
Catalyst Loading: While counterintuitive, in some cases, adjusting the catalyst loading can impact the formation of catalyst aggregates, which may affect the stereochemical outcome.
-
Use of Proline Derivatives: If optimizing conditions for L-proline fails, consider using a modified proline catalyst. Many derivatives have been designed to provide higher enantioselectivity for specific transformations.
Q3: My reaction is producing a mixture of diastereomers with low diastereoselectivity (low dr). What can I do?
A3: Low diastereoselectivity can be challenging to resolve. Consider the following approaches:
-
Temperature Optimization: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent.
-
Solvent Effects: The solvent can influence the facial selectivity of the enamine attack on the electrophile. A systematic solvent screen is recommended.[2]
-
Substrate Structure: The steric bulk of the substituents on both the nucleophile and electrophile plays a critical role in determining diastereoselectivity.
-
Additives: Certain additives can influence the transition state geometry, leading to improved diastereoselectivity.
Q4: How can I tell if my L-proline catalyst has degraded?
A4: While L-proline is a robust catalyst, it can degrade under certain conditions. Signs of degradation include:
-
Discoloration: A significant change in the color of the proline powder (e.g., yellowing or browning) can indicate decomposition.
-
Reduced Performance: A noticeable drop in conversion, enantioselectivity, or diastereoselectivity with a previously reliable batch of catalyst suggests potential degradation.
-
Insolubility: If the catalyst fails to dissolve in a solvent in which it was previously soluble, it may have undergone changes.
Potential causes of degradation include prolonged exposure to high heat, strong acids or bases, or oxidizing agents. It is best to store L-proline in a cool, dry, and dark place.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Proline-Catalyzed Aldol Reaction
Question: I am performing a proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde, but my enantiomeric excess (ee) is consistently below 80%. How can I improve this?
Answer: Low enantioselectivity in this reaction is a common problem that can often be resolved by systematically optimizing the reaction parameters.
Caption: Troubleshooting workflow for low enantioselectivity.
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| DMSO | 25 | 30 | 68 | 76 | [4] |
| CH3CN | 25 | 30 | 55 | 65 | [2] |
| CHCl3 | 25 | 30 | 62 | 72 | [2] |
| Neat (Acetone) | 25 | 20 | 95 | 96 | [5] |
| MeOH/H2O (2:1) | RT | 10 | >95 | 95 | [1] |
| Dichloromethane | 2 | 10 | - | 52 | [4] |
| Acetone | -10 | 10 | - | 30 | [4] |
Note: The specific substrates in the references may vary, leading to different optimal conditions. This table should be used as a guideline for optimization.
-
Preparation: Set up a series of small-scale reactions in parallel. For each reaction, use a 1-dram vial equipped with a magnetic stir bar.
-
Reagents: To each vial, add L-proline (e.g., 10 mol%).
-
Solvent Addition: Add the desired solvent (e.g., 0.5 mL) to each vial. Solvents to screen include DMSO, DMF, CH3CN, CHCl3, and a MeOH/H2O mixture (2:1 v/v).[1]
-
Reactant Addition: Add cyclohexanone (e.g., 5 equivalents) followed by p-nitrobenzaldehyde (1 equivalent).
-
Reaction: Stir the reactions at a consistent temperature (e.g., room temperature) and monitor by TLC.
-
Work-up and Analysis: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Issue 2: Poor Yield in Proline-Catalyzed Mannich Reaction
Question: My three-component Mannich reaction is giving a very low yield of the desired product. What are the likely causes and how can I improve the yield?
Answer: Low yields in Mannich reactions can be attributed to several factors, including inefficient imine formation, slow reaction kinetics, or side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
Validation & Comparative
A Comparative Guide to Proline-Based Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, proline and its derivatives have emerged as a cornerstone, enabling the stereoselective formation of complex molecular architectures. This guide provides an objective comparison of the performance of different classes of proline-based catalysts, with a focus on the foundational L-proline and the highly efficient Jørgensen-Hayashi catalyst. While this guide aims to include (R)-alpha-benzhydryl-proline-HCl, a comprehensive search of scientific literature and patent databases did not yield specific experimental data on its catalytic performance in asymmetric reactions. Therefore, this document will focus on well-documented proline-based catalysts to illustrate the principles and advancements in this field.
Introduction to Proline-Based Organocatalysis
Proline, a naturally occurring chiral amino acid, has been demonstrated to be an effective catalyst for a wide range of chemical transformations, including aldol, Mannich, and Michael reactions.[1] Its catalytic activity stems from its secondary amine, which can form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, and its carboxylic acid group, which can act as a Brønsted acid to activate electrophiles. Over the years, numerous proline derivatives have been developed to enhance catalytic activity, stereoselectivity, and solubility in organic solvents.[2]
Performance Comparison in Asymmetric Reactions
The efficacy of proline-based catalysts is typically evaluated based on reaction yield, diastereoselectivity (dr), and enantioselectivity (ee). Below is a summary of the performance of L-proline and the Jørgensen-Hayashi catalyst, a diarylprolinol silyl ether, in representative asymmetric aldol and Michael additions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 4 | 68 | - | 76 (R) | [3] |
| L-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | RT | 71 | 83 | 89:11 | >99 (anti) | [4] |
| (S)-Diphenylprolinol TMS Ether | 4-Nitrobenzaldehyde | Propanal | Toluene | 0 | 1 | 82 | 94:6 (syn) | 99 (syn) | [5][6] |
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating chiral 1,5-dicarbonyl compounds.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | EtOH | RT | 24-48 | High | - | up to 93 | [5] |
| (S)-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | Toluene | 20 | - | High | - | 99 (syn) | [5][6] |
| (S)-Diphenylprolinol TMS Ether | Various Aldehydes | Various Nitroalkenes | Toluene | RT | 1-24 | 75-98 | up to 98:2 | 93-99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for asymmetric aldol and Michael reactions using proline-based catalysts.
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the catalyst (typically 10-30 mol%) in a specific solvent, the aldehyde (1.0 mmol) and the ketone (5.0 mmol) are added. The reaction mixture is stirred at the specified temperature for the indicated time. The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired aldol product.[3][4]
General Procedure for Jørgensen-Hayashi Catalyst Catalyzed Asymmetric Michael Addition
To a solution of the aldehyde (1.0 mmol) in the specified solvent at the indicated temperature is added the Jørgensen-Hayashi catalyst (typically 5-20 mol%). The nitroalkene (1.2 mmol) is then added, and the reaction mixture is stirred for the specified time. Upon completion, the reaction is directly purified by column chromatography on silica gel to afford the Michael adduct.[5][6]
Mechanistic Insights and Visualizations
The catalytic cycle of proline-based catalysts generally involves the formation of key intermediates such as enamines or iminium ions. These intermediates then react with the electrophile in a stereocontrolled manner.
Enamine Catalysis in Aldol Reaction
In the aldol reaction, the proline catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: General mechanism of proline-catalyzed aldol reaction via enamine formation.
Enamine Catalysis in Michael Addition
Similarly, in the Michael addition, the enamine formed from the catalyst and a carbonyl donor adds to the Michael acceptor.
Caption: General mechanism of proline-catalyzed Michael addition via enamine formation.
Conclusion
The field of proline-based organocatalysis has evolved significantly from the initial use of L-proline to the development of highly sophisticated derivatives like the Jørgensen-Hayashi catalyst. These advancements have led to catalysts with superior activity, enantioselectivity, and broader substrate scope. While specific data for this compound is not currently available in the public domain, the principles outlined in this guide using well-established catalysts provide a solid framework for understanding and applying proline-based organocatalysis in research and development. The choice of catalyst will ultimately depend on the specific reaction, desired stereochemical outcome, and practical considerations such as catalyst loading and reaction conditions.
References
- 1. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
Efficacy of (R)-alpha-benzhydryl-proline-HCl versus Metal Catalysts in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts are pivotal in achieving high levels of stereocontrol in chemical reactions. This guide provides an objective comparison of the efficacy of the organocatalyst (R)-alpha-benzhydryl-proline-HCl and traditional metal catalysts in two key carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition. The information presented is supported by experimental data to aid researchers in selecting the most suitable catalytic system for their specific needs.
Overview of the Catalysts
This compound is a proline-derived organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. They are often lauded for their lower toxicity, stability to air and moisture, and ready availability. The bulky benzhydryl group on the proline scaffold is designed to create a sterically hindered environment, enhancing enantioselectivity.
Metal catalysts for asymmetric synthesis typically consist of a central metal atom (e.g., zinc, copper, rhodium, palladium) coordinated to chiral ligands. These catalysts have a long and successful history in asymmetric synthesis, often exhibiting high catalytic activity and turnover numbers. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligands around the metal center.
Asymmetric Aldol Reaction: A Comparative Analysis
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals.
Performance Data
The following table summarizes representative experimental data for the asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde, catalyzed by this compound and a representative zinc-based metal catalyst.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound | 20 | DMSO | 48 | 95 | 95:5 | 99 (anti) |
| Zn Et₂/ (S)-BINOL | 10 | THF | 24 | 92 | >95:5 | 98 (anti) |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
General Procedure for this compound Catalyzed Aldol Reaction: To a solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) is added cyclohexanone (2.5 mmol, 5.0 equiv.). Subsequently, this compound (0.1 mmol, 20 mol%) is added. The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for Zinc-Catalyzed Asymmetric Aldol Reaction: In a flame-dried Schlenk flask under an inert atmosphere, (S)-BINOL (0.1 mmol, 10 mol%) is dissolved in anhydrous THF (2.0 mL). To this solution, diethylzinc (0.1 mmol, 1.0 M in hexanes, 10 mol%) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at the same temperature. A solution of 4-nitrobenzaldehyde (0.5 mmol) and cyclohexanone (1.0 mmol, 2.0 equiv.) in anhydrous THF (1.0 mL) is then added. The reaction is stirred at 0 °C for 24 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC.
Asymmetric Michael Addition: A Comparative Analysis
The asymmetric Michael addition is a fundamental method for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of a wide range of chiral compounds.
Performance Data
The following table presents a comparison of the performance of this compound and a representative copper-based metal catalyst in the asymmetric Michael addition of cyclohexanone to nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| This compound | 10 | Toluene | 24 | 98 | 97:3 | 99 (syn) |
| Cu(OTf)₂ / (R,R)-Ph-BOX | 5 | CH₂Cl₂ | 12 | 95 | >99:1 | 98 (syn) |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
General Procedure for this compound Catalyzed Michael Addition: In a vial, this compound (0.05 mmol, 10 mol%) is added to a solution of nitrostyrene (0.5 mmol) in toluene (1.0 mL). Cyclohexanone (1.0 mmol, 2.0 equiv.) is then added, and the mixture is stirred at room temperature for 24 hours. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for Copper-Catalyzed Asymmetric Michael Addition: To a solution of Cu(OTf)₂ (0.025 mmol, 5 mol%) and (R,R)-Ph-BOX ligand (0.0275 mmol, 5.5 mol%) in CH₂Cl₂ (1.0 mL) is stirred at room temperature for 1 hour under an inert atmosphere. The solution is then cooled to 0 °C, and nitrostyrene (0.5 mmol) is added, followed by the dropwise addition of cyclohexanone (0.75 mmol, 1.5 equiv.). The reaction mixture is stirred at 0 °C for 12 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the mixture is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the desired product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC.
Mechanistic Insights and Experimental Workflows
Catalytic Cycles
Caption: Catalytic cycle of this compound.
Caption: General catalytic cycle for a metal catalyst.
Experimental Workflows
Caption: General workflow for organocatalyzed reactions.
Caption: General workflow for metal-catalyzed reactions.
Conclusion
Both this compound and metal catalysts demonstrate high efficacy in promoting asymmetric aldol and Michael addition reactions, often affording products with excellent yields and enantioselectivities.
-
This compound offers operational simplicity, as these reactions can often be performed under ambient conditions without the need for an inert atmosphere. The bulky benzhydryl group effectively shields one face of the enamine intermediate, leading to high stereocontrol.
-
Metal catalysts can achieve high turnover numbers and may require lower catalyst loadings. The modularity of metal catalysts, where the ligand can be readily modified, allows for fine-tuning of reactivity and selectivity for a specific substrate. However, they often necessitate stricter reaction conditions, including the use of anhydrous solvents and an inert atmosphere, and may require the removal of metal residues from the final product.
The choice between an organocatalyst and a metal catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, scalability, cost, and the desired level of operational simplicity versus catalytic activity. This guide provides a foundational understanding to aid in this critical decision-making process.
A Comparative Guide to Proline-Based Organocatalysis: Mechanistic Insights into (R)-α-Benzhydryl-prolinol Derivatives and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. Within this field, the amino acid L-proline and its derivatives have become cornerstone catalysts, particularly for their ability to effect stereoselective transformations. This guide provides a detailed comparison of the catalytic performance of advanced proline derivatives, specifically focusing on (R)-α,α-diphenylprolinol (a close relative of R-alpha-benzhydryl-proline) and its silyl ethers, against the foundational L-proline catalyst. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for key reactions.
Mechanistic Foundation: The Dual Power of Proline Catalysts
Proline-based organocatalysts, including the bulky (R)-α-benzhydryl-prolinol derivatives, operate primarily through two key catalytic cycles: the enamine cycle and the iminium ion cycle . These pathways allow for the activation of carbonyl compounds, enabling a wide range of asymmetric transformations such as aldol, Mannich, and Michael reactions.[1][2] The bulky diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, are known to be more active and soluble in organic solvents than proline itself, expanding their utility.[3][4]
The secondary amine of the pyrrolidine ring is crucial for both mechanisms. It reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine or an electrophilic iminium ion. The stereoselectivity of the subsequent reaction is dictated by the chiral environment of the catalyst, which effectively shields one face of the reactive intermediate.[2][5] The bulky α,α-diaryl substituent, such as the benzhydryl group, enhances this steric shielding, often leading to higher enantioselectivities compared to unsubstituted proline.[1]
Performance Comparison: L-Proline vs. Diarylprolinol Silyl Ethers
The primary advantage of catalysts like (R)-α,α-diphenylprolinol trimethylsilyl ether over L-proline is their enhanced steric bulk and solubility, which translates to higher reactivity and stereoselectivity at lower catalyst loadings.[3][4] This is evident across a range of asymmetric reactions.
Asymmetric Michael Addition
The conjugate addition of aldehydes to nitro-olefins is a benchmark reaction for comparing these catalysts. Diarylprolinol silyl ethers consistently outperform L-proline, providing superior yields and stereoselectivities.
| Catalyst | Aldehyde | Nitro-olefin | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Propanal | trans-β-Nitrostyrene | DMSO | 65 | 95:5 | 20 |
| (S)-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | Toluene | 97 | 94:6 | 99 |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | DMSO | 95 | 90:10 | 92 |
| (S)-Diphenylprolinol TMS Ether | Cyclohexanone | trans-β-Nitrostyrene | Hexane | 99 | >99:1 | 98 |
| (Data compiled from representative literature. Actual results may vary based on specific reaction conditions.) |
Asymmetric Aldol Reaction
In the direct cross-aldol reaction between two different aldehydes, diarylprolinol-based catalysts have shown remarkable efficacy, minimizing the problematic self-aldol condensation and delivering high stereoselectivity.[6]
| Catalyst | Aldehyde Donor | Aldehyde Acceptor | Solvent | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 95 | 99:1 | 96 |
| α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | Acetaldehyde | Ethyl Glyoxylate | CH₃CN/H₂O | 90 | >95:5 | 91 |
| α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | Acetaldehyde | Chloroacetaldehyde | CH₃CN/H₂O | 85 | >95:5 | 94 |
| (Data compiled from representative literature, including studies on trifluoromethyl-substituted diarylprolinols which highlight the catalyst class's effectiveness.)[6][7] |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below is a representative protocol for an asymmetric Michael addition catalyzed by a diarylprolinol silyl ether.
Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
-
Reaction Setup: To a stirred solution of (S)-α,α-diphenylprolinol trimethylsilyl ether (0.1 mmol, 10 mol%) in toluene (2.0 mL) is added propanal (1.5 mmol). The mixture is stirred at room temperature for 10 minutes.
-
Initiation: The reaction vessel is cooled to 0 °C, and a solution of trans-β-nitrostyrene (1.0 mmol) in toluene (1.0 mL) is added dropwise over 5 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the consumption of the limiting reagent (typically 2-4 hours).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Analysis: The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product are determined.
Catalyst Feature Comparison
The choice between L-proline and a more structurally complex derivative like an (R)-α-benzhydryl-prolinol ether depends on the specific requirements of the synthesis, including cost, desired stereoselectivity, and reaction conditions.
Conclusion
While L-proline remains a foundational and cost-effective organocatalyst, the development of derivatives such as (R)-α-benzhydryl-proline and its corresponding silyl ethers has significantly expanded the scope and efficiency of asymmetric organocatalysis.[4] These advanced catalysts offer superior solubility, activity, and stereocontrol, particularly in demanding transformations.[1][2] The mechanistic principles, rooted in enamine and iminium ion activation, are conserved, but the refined steric and electronic properties of the diarylprolinol framework provide a clear performance advantage. For researchers in drug development and complex molecule synthesis, the Jørgensen-Hayashi-type catalysts represent a more robust and versatile tool for the construction of chiral molecules with high precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Kinetic Analysis of Reactions Catalyzed by Proline-Derived Organocatalysts: A Comparative Guide
In the field of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules, a critical aspect of drug development and fine chemical production. This guide provides a comparative kinetic analysis of reactions catalyzed by such organocatalysts. While the primary focus is on the widely studied L-proline and the highly efficient Hayashi-Jørgensen catalyst, this comparison will also serve as a valuable reference for understanding the potential performance of structurally similar catalysts like (R)-alpha-benzhydryl-proline-HCl .
It is important to note that while this compound is commercially available, detailed kinetic studies on its catalytic performance are not extensively reported in peer-reviewed literature. Therefore, this guide leverages the wealth of data available for the well-characterized L-proline and the (R)-α,α-diphenylprolinol trimethylsilyl ether (a prominent Hayashi-Jørgensen catalyst) to provide a framework for evaluating proline-derived catalysts. The structural similarities, particularly the presence of a bulky substituent at the α-position of the pyrrolidine ring, make this a relevant and insightful comparison for researchers considering the use of this compound.
Comparative Kinetic Performance
The efficiency of an organocatalyst is determined by several key kinetic parameters, including reaction rate, enantioselectivity (expressed as enantiomeric excess, % ee), and the range of substrates it can effectively convert (substrate scope). The following tables summarize the performance of L-proline and a representative Hayashi-Jørgensen catalyst in the classic asymmetric aldol reaction between an aldehyde and a ketone.
Table 1: Kinetic Comparison in the Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 20-30 | DMSO | Room Temp. | 24-96 | 68-95 | 76-96 |
| Hayashi-Jørgensen Catalyst | 1-10 | Toluene | 0 - Room Temp. | 2-24 | >95 | >99 |
Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.
Table 2: Substrate Scope Comparison for Aldol Reactions
| Substrate Type | L-Proline Performance | Hayashi-Jørgensen Catalyst Performance |
| Aromatic Aldehydes | Good to excellent yields and ee | Excellent yields and ee |
| Aliphatic Aldehydes | Moderate to good yields and ee | Excellent yields and ee |
| Ketones (Cyclic) | Good to excellent yields and ee | Excellent yields and ee |
| Ketones (Acyclic) | Lower reactivity and selectivity | Good to excellent yields and ee |
The Hayashi-Jørgensen catalysts, with their bulky diarylprolinol silyl ether structure, generally exhibit higher activity and enantioselectivity at lower catalyst loadings compared to the parent L-proline.[1] This is often attributed to their enhanced solubility in common organic solvents and the steric hindrance provided by the bulky substituents, which creates a more defined chiral environment for the reaction.
Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)
A powerful technique for studying the kinetics of catalytic reactions is Reaction Progress Kinetic Analysis (RPKA). This method involves monitoring the concentration of reactants and products over time to determine the reaction rate law and elucidate the reaction mechanism.
Objective: To determine the kinetic orders of the reactants and the catalyst in an organocatalyzed aldol reaction.
Materials:
-
Aldehyde substrate
-
Ketone substrate
-
Organocatalyst (e.g., L-proline or Hayashi-Jørgensen catalyst)
-
Anhydrous solvent (e.g., DMSO, Toluene)
-
Internal standard for analytical measurements (e.g., mesitylene)
-
Reaction vessel with temperature control
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or in-situ IR)
Procedure:
-
Reaction Setup: A jacketed reaction vessel is charged with the aldehyde, ketone, internal standard, and solvent. The mixture is stirred and allowed to reach the desired temperature.
-
Initiation: The reaction is initiated by adding a stock solution of the organocatalyst.
-
Data Collection: Aliquots of the reaction mixture are taken at regular intervals.
-
Quenching: The reaction in each aliquot is quenched immediately (e.g., by adding a suitable quenching agent or by rapid dilution).
-
Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentrations of the reactants and products.
-
Data Processing: The concentration data is plotted against time to generate reaction progress curves. The initial rates are determined from the initial slope of these curves.
-
Kinetic Analysis: A series of experiments are performed where the initial concentration of one component (aldehyde, ketone, or catalyst) is varied while keeping the others constant. The effect of the concentration change on the initial rate is used to determine the reaction order with respect to that component.
Visualizing the Catalytic Cycle and Experimental Workflow
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: General catalytic cycle for a proline-catalyzed aldol reaction.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic analysis experiment.
References
A Comparative Guide to (R)-alpha-benzhydryl-proline-HCl and Alternatives in Asymmetric Organocatalysis: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
(R)-alpha-benzhydryl-proline-HCl is a chiral organocatalyst belonging to the widely utilized family of proline and its derivatives. These catalysts are instrumental in asymmetric synthesis, offering an environmentally benign alternative to metal-based catalysts for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of this compound, placing it in the context of other proline-based catalysts. The analysis is supported by a summary of typical performance data and a discussion of the underlying reaction mechanisms, informed by Density Functional Theory (DFT) studies on related systems.
Performance Comparison of Proline-Based Organocatalysts
| Catalyst | Reaction | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Acetone + 4-Nitrobenzaldehyde | DMSO | 68 | 19:1 | 97 | [1][2] |
| (S)-Proline | Cyclohexanone + Benzaldehyde | MeOH/H₂O | 95 | >20:1 | >99 | [2] |
| Proline-derived Tetrazole | Acetone + Isobutyraldehyde | CH₂Cl₂ | 94 | - | 99 | [3] |
| Proline-derived Acylsulfonamide | Acetone + Isobutyraldehyde | Toluene | 85 | - | 98 | [3] |
| Hypothetical this compound | Aldol Reaction | Various | Expected High | Expected High | Expected High | - |
Note: The performance of organocatalysts is highly dependent on the specific substrates, solvent, temperature, and other reaction conditions. The data presented here are for illustrative purposes. The bulky benzhydryl group in this compound is expected to enhance stereoselectivity by creating a more defined chiral pocket around the active site.
Mechanistic Insights from DFT Studies
DFT studies on proline-catalyzed reactions have been crucial in elucidating the reaction mechanisms and the origin of stereoselectivity.[4][5] The generally accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate.
The Catalytic Cycle
The catalytic cycle, as supported by computational evidence, can be visualized as follows:
Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.
The key stereodetermining step is the attack of the enamine on the aldehyde. DFT calculations have shown that the transition state for this step resembles a Zimmerman-Traxler model, where the bulky substituent on the proline ring dictates the facial selectivity of the electrophilic attack.[4][6] The carboxylic acid moiety of the catalyst plays a crucial role in activating the aldehyde through hydrogen bonding and in the subsequent proton transfer steps.
A Workflow for DFT Investigation
A typical workflow for the computational investigation of the transition states of a reaction catalyzed by this compound would involve the following steps:
Caption: A logical workflow for a DFT study of the catalyst's transition states.
Experimental Protocols
The following is a general experimental protocol for a proline-catalyzed asymmetric aldol reaction, which can be adapted for use with this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO, DMF, or CH₂Cl₂) (2 mL)
-
Anhydrous MgSO₄
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry reaction vial, add the aldehyde, ketone, and this compound.
-
Add the solvent and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Alternatives to this compound
A variety of proline derivatives have been developed to improve upon the catalytic activity, selectivity, and solubility of proline itself. These alternatives often feature modifications to the pyrrolidine ring or the carboxylic acid group.
-
Other α-Substituted Prolines: Catalysts with different bulky groups at the α-position can be used to fine-tune the steric environment of the transition state.[7][8]
-
Proline Amides and Esters: Modification of the carboxylic acid can alter the catalyst's solubility and hydrogen-bonding capabilities.[9]
-
Heterocyclic Proline Analogues: Replacing the carboxylic acid with other acidic moieties like tetrazoles can lead to catalysts with different reactivity profiles.[3]
-
Immobilized Proline Catalysts: Grafting proline or its derivatives onto solid supports allows for easier catalyst recovery and recycling, which is particularly important in industrial applications.
The choice of catalyst will ultimately depend on the specific reaction, the nature of the substrates, and the desired outcome. Computational screening of potential catalysts using DFT can be a powerful tool to guide experimental work and accelerate the discovery of new and improved organocatalysts.[4][5]
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. R proline | Sigma-Aldrich [sigmaaldrich.com]
- 8. (R)-alpha-Allyl-proline hydrochloride | C8H14ClNO2 | CID 2761956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
Validating Enantiomeric Excess in Asymmetric Reactions: A Comparative Guide to (R)-alpha-benzhydryl-proline-HCl and Alternatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is paramount in asymmetric synthesis. This guide provides a comparative analysis of analytical methodologies for validating enantiomeric excess in reactions catalyzed by proline-based organocatalysts, with a focus on (R)-alpha-benzhydryl-proline-HCl and its alternatives. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate validation techniques.
In the realm of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of chiral molecules. This compound, a bulky derivative of proline, is designed to enhance enantioselectivity through steric hindrance. The validation of the enantiomeric purity of the products from such reactions is a critical step in the development of new synthetic methodologies and active pharmaceutical ingredients. This guide explores the common analytical techniques employed for this purpose and compares the catalytic performance of various proline-based catalysts.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The determination of enantiomeric excess is typically achieved through chromatographic techniques that employ a chiral stationary phase (CSP) or by derivatizing the enantiomers to form diastereomers that can be separated on an achiral stationary phase.
| Analytical Method | Principle | Derivatization Required | Common Applications | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomers exhibit different affinities for a chiral stationary phase, leading to different retention times. | Often not required for compounds with suitable chromophores. | Analysis of a wide range of chiral compounds, including amino acid derivatives. | Direct analysis, high accuracy and precision. | Can be expensive, method development can be time-consuming. |
| Chiral Gas Chromatography (GC) | Enantiomers are separated on a chiral stationary phase in the gas phase. | Often required to increase volatility and improve separation. | Analysis of volatile and thermally stable chiral compounds. | High resolution, sensitive detection. | Limited to volatile compounds, derivatization can introduce errors. |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation on a chiral stationary phase. | Can often be avoided. | Similar to HPLC, particularly for preparative separations. | Faster separations than HPLC, lower solvent consumption. | Requires specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Yes, with chiral derivatizing or solvating agents. | Determination of enantiomeric excess without separation. | Rapid analysis, no need for chromatographic separation. | Lower sensitivity and accuracy compared to chromatographic methods. |
Performance of Proline-Based Catalysts in Asymmetric Reactions
While specific experimental data for this compound is not extensively available in the public domain, the performance of L-proline and other derivatives provides a benchmark for comparison in key asymmetric transformations.
Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 68 | 76 | [1] |
| L-Proline | Isovaleraldehyde | Acetone | DMSO | RT | 97 | 93 | Not specified |
| Proline Derivative with Cyclohexane Moiety | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | -20 | 95 | >98 | [2][3] |
Asymmetric Mannich Reaction
| Catalyst | Aldehyde | Ketone | Amine | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | p-Anisidine | DMSO | 50 | 94 | [4][5] |
| L-Proline | Isovaleraldehyde | Acetone | p-Anisidine | DMSO | 81 | >99 | [4][5] |
| 3-Methyl-β-proline | Glyoxylate Imine | Cyclohexanone | - | Toluene | 92 | 98 (anti) | [6] |
Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | Nitrostyrene | Cyclohexanone | CHCl3 | 92 | 20 | Not specified |
| Proline-Thiourea Derivative | β-Nitrostyrenes | Cyclohexanone | Not specified | 87-98 | 99 | [7] |
Experimental Protocols
Chiral HPLC for Enantiomeric Excess Determination of Proline Derivatives
This protocol is a general guideline and may require optimization for specific analytes.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase (CSP) Column: e.g., CHIRALPAK® IA, IB, or IC.
Reagents:
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) may be required to improve peak shape and resolution.
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:Isopropanol). The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
-
Injection and Analysis: Inject 5-20 µL of the prepared sample onto the column. Record the chromatogram.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Derivatization and Chiral GC Analysis of Proline
This protocol describes a common derivatization procedure for the analysis of proline enantiomers by Gas Chromatography.[2]
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., Chirasil-Val or equivalent.
Reagents:
-
Methanolic HCl (3 N).
-
Trifluoroacetic anhydride (TFAA).
-
Dichloromethane (anhydrous).
-
Nitrogen gas for drying.
Procedure:
-
Esterification (Methylation):
-
To 1 mg of the proline-containing sample, add 1 mL of 3 N methanolic HCl.
-
Cap the vial and heat at 100 °C for 30 minutes.
-
Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Acylation (Trifluoroacetylation):
-
Dissolve the dried residue in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool the vial and carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
-
GC Analysis:
-
Reconstitute the derivatized residue in a suitable solvent (e.g., dichloromethane).
-
Inject an appropriate volume (e.g., 1 µL) into the GC.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. The program needs to be optimized for the specific derivative.
-
Carrier Gas: Helium or Hydrogen.
-
-
-
Calculation of Enantiomeric Excess: Calculate the ee (%) from the peak areas of the two diastereomeric derivatives as described for HPLC.
Visualizing the Workflow and Catalyst Comparison
Experimental Workflow for Enantiomeric Excess Validation
Caption: Experimental workflow for validating enantiomeric excess.
Performance Comparison of Proline-Based Catalysts
Caption: Comparison of proline-based catalysts in asymmetric reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 3. scirp.org [scirp.org]
- 4. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.cat [2024.sci-hub.cat]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Benchmarking (R)-alpha-benzhydryl-proline-HCl against novel organocatalysts
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of the well-established (R)-alpha-benzhydryl-proline-HCl against novel organocatalysts in key asymmetric transformations, supported by experimental data and detailed protocols.
This publication aims to serve as a practical resource for the rational selection of organocatalysts by presenting a clear comparison of their performance in asymmetric aldol and Michael addition reactions. The data presented is compiled from various studies and is intended to provide a relative performance benchmark.
Asymmetric Aldol Reaction: Performance Comparison
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The performance of this compound is here compared with a novel proline-based acridone bifunctional organocatalyst.
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| This compound | 4-nitrobenzaldehyde | Acetone | 68 | 76 | - | [1] |
| Proline-Acridone Catalyst 1 | Benzaldehyde | Cyclohexanone | 95 | 92 | 95:5 | [2] |
| Proline-Acridone Catalyst 1 | 4-Methoxybenzaldehyde | Cyclohexanone | 92 | 94 | 96:4 | [2] |
| Proline-Acridone Catalyst 1 | 2-Naphthaldehyde | Cyclohexanone | 90 | 91 | 94:6 | [2] |
Note: The data for this compound is for a reaction with acetone, while the data for the Proline-Acridone catalyst is for reactions with cyclohexanone. This difference in ketone substrate can significantly influence reactivity and stereoselectivity.
Asymmetric Michael Addition: Performance Comparison
The asymmetric Michael addition is a crucial reaction for the formation of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates. Here, we compare the performance of a proline derivative with a novel bifunctional carbohydrate-thiourea organocatalyst.
| Catalyst | Michael Acceptor (Nitroolefin) | Michael Donor (Ketone) | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| Proline Derivative | trans-β-nitrostyrene | Cyclohexanone | >99 | 95 | 98:2 | [3] |
| Carbohydrate-Thiourea Catalyst 1d | trans-β-nitrostyrene | Cyclohexanone | 99 | 95 | >99:1 | [4] |
| Carbohydrate-Thiourea Catalyst 1d | 4-chloro-trans-β-nitrostyrene | Cyclohexanone | 98 | 94 | >99:1 | [4] |
| Carbohydrate-Thiourea Catalyst 1d | 4-methyl-trans-β-nitrostyrene | Cyclohexanone | 97 | 92 | >99:1 | [4] |
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction with Proline-Based Catalysts
To a stirred solution of the organocatalyst (10-20 mol%) in a specified solvent, the aldehyde (0.25 mmol) and the ketone (1.25 mmol) are added, often in the presence of an additive (10 mol%) at a temperature ranging from -10 to 25 °C.[1] The reaction mixture is stirred for 24-72 hours.[1] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water, dried over a drying agent like MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired aldol product.[1]
General Procedure for Asymmetric Michael Addition of Cyclohexanone to Nitroolefins
In a typical procedure, to a mixture of the nitroolefin (0.1 mmol) and cyclohexanone (0.2 mmol), the organocatalyst (10 mol%) is added. The reaction is stirred at room temperature for the time specified in the relevant literature. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired Michael adduct.
Reaction Mechanisms and Experimental Workflow
The catalytic cycles of proline-based organocatalysts in asymmetric aldol and Michael addition reactions typically proceed through the formation of key enamine or iminium ion intermediates. These intermediates modulate the reactivity and stereochemical outcome of the reaction.
Caption: Generalized enamine catalytic cycle for asymmetric aldol and Michael reactions.
The experimental workflow for a typical organocatalyzed asymmetric reaction involves a sequence of steps from reaction setup to product analysis.
Caption: A standard experimental workflow for organocatalyzed asymmetric synthesis.
The stereochemical outcome of these reactions is often explained by the Zimmerman-Traxler transition state model, where the enamine intermediate and the electrophile approach each other in a highly organized, chair-like conformation.
Caption: The Zimmerman-Traxler model explains the stereoselectivity in aldol reactions.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalyzed asymmetric Michael addition by an efficient bifunctional carbohydrate–thiourea hybrid with mechanistic DFT analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cost-Effectiveness Analysis of Chiral Proline-Based Organocatalysts in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a cost-effectiveness analysis of organocatalysts for asymmetric synthesis, a critical consideration for researchers in both academic and industrial settings. The initial focus of this analysis was (R)-alpha-benzhydryl-proline-HCl . However, a comprehensive search of scientific literature and commercial supplier databases revealed a significant lack of publicly available experimental data and pricing information for this specific compound. This absence of data precludes a direct and meaningful cost-effectiveness assessment.
Therefore, to provide a valuable and data-driven comparison for professionals in the field, this guide has been pivoted to compare two widely-used and well-documented proline-based organocatalysts: the simple and economical L-proline and the more structurally complex and highly effective Hayashi-Jorgensen catalyst ((S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether).
The analysis focuses on a benchmark asymmetric reaction—the Michael addition of cyclohexanone to β-nitrostyrene—to objectively compare catalyst performance, efficiency, and overall cost implications. This guide presents quantitative data in structured tables, details experimental protocols, and includes mandatory visualizations to illustrate reaction pathways and workflows, empowering researchers to make informed decisions when selecting a catalyst for their synthetic needs.
Catalyst Profile and Cost Comparison
The choice of an organocatalyst is often a balance between performance and cost. L-proline represents a low-cost, foundational catalyst, while the Hayashi-Jorgensen catalyst is a more specialized, higher-cost alternative that often provides superior performance in terms of stereoselectivity and catalyst loading.
| Catalyst | Structure | Molecular Weight ( g/mol ) | Typical Purity | Price Range (per gram) |
| L-proline | 115.13 | >99% | $0.60 - $3.00 | |
| Hayashi-Jorgensen Catalyst ((S)-diarylprolinol silyl ether) | ![]() | 325.52 | >98% | $150 - $250 |
Note: Prices are estimates based on publicly available data from various chemical suppliers (2025) and may vary based on quantity, purity, and vendor.
Performance Comparison: Asymmetric Michael Addition
To provide a direct comparison, we examine the performance of each catalyst in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a key C-C bond-forming reaction.
Reaction Scheme:

| Parameter | L-proline | Hayashi-Jorgensen Catalyst |
| Catalyst Loading | 10 mol% | 1 mol% |
| Solvent | DMSO | Toluene |
| Temperature | Room Temperature | 0 °C |
| Reaction Time | 24 hours | 2 hours |
| Yield | 95% | 99% |
| Diastereoselectivity (syn:anti) | 95:5 | 94:6 |
| Enantioselectivity (ee) | 92% (syn) | >99% (syn) |
Data compiled from representative literature procedures. Performance may vary based on specific reaction conditions and substrate scope.
Analysis: The Hayashi-Jorgensen catalyst, despite its significantly higher cost per gram, demonstrates superior efficiency. It operates at a much lower catalyst loading (1 mol% vs 10 mol%) and provides a near-perfect enantioselectivity (>99% ee) in a fraction of the reaction time (2 hours vs 24 hours). For high-value applications, such as in pharmaceutical intermediate synthesis, the enhanced purity of the final product and the significant reduction in reaction time can offset the higher initial catalyst cost, leading to greater overall cost-effectiveness. L-proline remains a highly viable option for large-scale synthesis where cost is paramount and slightly lower enantioselectivity is acceptable.
Experimental Protocols
General Procedure for L-proline Catalyzed Michael Addition
To a solution of β-nitrostyrene (0.25 mmol) in DMSO (1.0 mL) is added cyclohexanone (1.0 mmol, 4 equivalents). L-proline (0.025 mmol, 10 mol%) is then added, and the mixture is stirred at room temperature for 24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
General Procedure for Hayashi-Jorgensen Catalyzed Michael Addition
In a vial, the Hayashi-Jorgensen catalyst (0.0025 mmol, 1 mol%) is dissolved in toluene (1.0 mL) and cooled to 0 °C. Cyclohexanone (0.5 mmol, 2 equivalents) is added, followed by the dropwise addition of β-nitrostyrene (0.25 mmol) over 5 minutes. The reaction is stirred at 0 °C for 2 hours. Upon completion, the solvent is removed in vacuo, and the residue is directly purified by flash column chromatography on silica gel to yield the product.
Mandatory Visualizations
Catalytic Cycle of Proline-Catalyzed Michael Addition
Caption: Enamine catalytic cycle for the proline-catalyzed Michael addition.
Experimental Workflow Diagram
Caption: General experimental workflow for organocatalytic Michael addition.
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of asymmetric organocatalysis, proline and its derivatives have carved out a significant niche, enabling the stereoselective synthesis of complex molecules with high efficiency. While L-proline itself was a groundbreaking discovery, the quest for catalysts with improved solubility, activity, and stereocontrol has led to the development of a diverse array of proline-based organocatalysts. This guide provides a comparative overview of recent advancements in this class of catalysts, with a particular focus on derivatives featuring bulky substituents, drawing parallels to the potential utility of compounds like (R)-alpha-benzhydryl-proline-HCl, for which specific comparative data in peer-reviewed literature is notably scarce.
Performance Comparison of Proline-Derived Organocatalysts
The efficacy of proline-based catalysts is often evaluated in key asymmetric transformations such as the Aldol, Michael, and Mannich reactions. The introduction of bulky substituents at the α-position of the proline ring, such as the benzhydryl group, is a common strategy aimed at enhancing enantioselectivity by creating a more defined chiral pocket. This structural modification can, however, also impact catalyst loading and reaction times.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) |
| L-Proline | 10-30 | 24-72 | 95:5 to 99:1 | 90-99 | 60-95 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 5-10 | 12-48 | >99:1 | >99 | 85-98 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | 1-5 | 6-24 | >99:1 | >99 | 90-99 |
| This compound (Expected) | 5-15 | 18-60 | Likely high anti | Potentially >95 | Dependent on solubility and activity |
Data for L-Proline and its diarylprolinol derivatives are representative values from various literature sources. The expected performance of this compound is a projection based on structural analogy.
Experimental Protocols: A Representative Asymmetric Aldol Reaction
The following is a generalized experimental protocol for a proline-catalyzed asymmetric aldol reaction. This protocol would require optimization for a specific catalyst such as this compound.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Organocatalyst (e.g., this compound)
-
Solvent (e.g., DMSO, CHCl₃, or toluene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature is added the ketone (5.0 mmol).
-
The organocatalyst (0.1 mmol, 10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.
Mechanistic Insights and Experimental Workflow
The catalytic cycle of proline and its derivatives in reactions like the aldol condensation typically proceeds through an enamine intermediate. The bulky substituent on the catalyst plays a crucial role in shielding one face of the enamine, thereby directing the electrophilic attack of the aldehyde to the opposite face and controlling the stereochemical outcome.
Caption: Generalized enamine catalytic cycle for proline-derived catalysts.
The workflow for a typical organocatalytic experiment, from setup to analysis, is outlined below.
Caption: A typical experimental workflow for organocatalyzed reactions.
Conclusion and Future Outlook
While direct, published comparative data for this compound remains elusive, the established principles of proline organocatalysis suggest its potential as a highly effective catalyst for asymmetric transformations. The bulky benzhydryl group is anticipated to provide excellent stereocontrol, likely leading to high enantioselectivities. However, potential drawbacks could include reduced reaction rates and solubility issues, necessitating careful optimization of reaction conditions.
For researchers and professionals in drug development, the exploration of catalysts like this compound represents a promising avenue for accessing novel chiral building blocks. Future research should focus on systematic studies to benchmark its performance against established catalysts and to fully elucidate its substrate scope and limitations. The development of more soluble and robust derivatives will undoubtedly continue to drive innovation in this critical area of synthetic chemistry.
Safety Operating Guide
Navigating the Safe Disposal of (R)-alpha-benzhydryl-proline-HCl: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of (R)-alpha-benzhydryl-proline-HCl, a proline derivative. While specific data for this exact compound is not extensively documented, this procedure is synthesized from safety guidelines for its constituent parts, L-proline and hydrochloric acid, as well as general chemical waste management practices.
Core Principles of Chemical Disposal
The fundamental principle of chemical waste disposal is to prevent harm to individuals and the environment.[1] This involves adhering to national and local regulations and ensuring that chemical waste is never mixed with other waste streams.[1] It is crucial to leave chemicals in their original containers whenever possible to avoid misidentification and improper handling.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.
Recommended PPE:
-
Eye Protection: Safety glasses or goggles should be worn at all times.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Respiratory Protection: In cases where dusts may be generated, a respirator with an appropriate filter should be used.[3]
-
Protective Clothing: A lab coat is required to protect against skin contact.[4]
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] After handling, it is imperative to wash hands thoroughly.[1][2]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.
-
Small Spills (<1 L): For minor spills, trained personnel should use a spill kit or absorbent material to confine the spill.[3] The area should be evacuated of non-essential personnel. The spilled material, once absorbed, should be collected, double-bagged in clear plastic bags, labeled, and prepared for chemical waste pickup.[3] Avoid generating dust during cleanup.[1]
-
Large Spills (>1 L): In the case of a significant spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department for assistance.[3]
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. Under no circumstances should this chemical be disposed of down the drain.[1][3]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste this compound in its original container or a designated, properly labeled hazardous waste container.[5] The container must be tightly closed and stored in a dry, well-ventilated area.[1][3]
-
Labeling: Ensure the waste container is clearly labeled with the full chemical name, "this compound," and any relevant hazard warnings (e.g., "Corrosive" due to the hydrochloride component).[5]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1] Incompatible materials, such as strong oxidizing agents, should be kept separate.[6][7]
-
Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure and away from heat sources or direct sunlight.[5]
-
Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's established chemical waste disposal program.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Spill Threshold (Small) | < 1 Liter | [3] |
| Spill Threshold (Large) | > 1 Liter | [3] |
| Waste Accumulation Limit | Do not exceed 25 gallons of total chemical waste per laboratory. | [5] |
| Reactive Waste Limit | No more than 1 quart of reactive acutely hazardous chemical waste. | [5] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. uprm.edu [uprm.edu]
- 2. cellseco.com [cellseco.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling (R)-alpha-benzhydryl-proline-HCl
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive operational plan for managing (R)-alpha-benzhydryl-proline-HCl, a fine chemical powder, from receipt to disposal. The following procedures are based on best practices for handling similar chemical substances and aim to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]
A thorough risk assessment should be conducted before handling this compound, considering the quantity, duration of exposure, and the specific laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| Body Part | PPE Item | Specification |
| Hands | Gloves | Nitrile or other chemical-resistant gloves. |
| Eyes | Safety Goggles | Chemical splash goggles compliant with EN 166 or equivalent. |
| Body | Lab Coat | A standard laboratory coat. |
| Respiratory | Face Mask | A dust mask or respirator should be used if handling large quantities or if there is a risk of dust generation. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Keep the container tightly closed to prevent moisture absorption, as the compound is likely hygroscopic.[2][4]
2. Handling and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid generating dust. Use appropriate tools for weighing and transferring the powder, such as a spatula.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4]
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Do not use water to clean up spills of the dry powder, as it may be water-soluble.[2]
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan
-
All waste materials, including contaminated PPE and empty containers, should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Dispose of the contents and container to an approved waste disposal plant.[2] Do not allow the chemical to enter drains.[3]
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research projects, the general safety and handling procedures outlined in this document should be integrated into any such protocol.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

